MK-1454
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-1454; MK 1454; MK1454; |
Origin of Product |
United States |
Foundational & Exploratory
MK-1454: A Deep Dive into the Mechanism of a Synthetic STING Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MK-1454, a synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein. This compound has been investigated as a potential immuno-oncology agent designed to activate the innate immune system to fight cancer. This document details the molecular interactions, signaling pathways, and preclinical and clinical evidence associated with this compound, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.
Introduction to the STING Pathway
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, or cellular damage such as that occurring in cancer.[1][2] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor immune response.[3][4]
The canonical STING signaling cascade begins with the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA).[1][2] This binding event activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum (ER).[1][5] This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[4][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs.[2][3] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[2][6]
This compound: A Synthetic Cyclic Dinucleotide Agonist
This compound is a synthetic cyclic dinucleotide designed to directly activate the STING pathway, bypassing the need for cGAS and cytosolic DNA.[6] As a CDN, it mimics the structure of the endogenous second messenger cGAMP, allowing it to bind directly to and activate the STING protein.[6][7]
Molecular Mechanism of Action
Upon intratumoral administration, this compound binds to the ligand-binding domain of the STING protein.[6][7] This binding event initiates the same downstream signaling cascade as the natural ligand cGAMP. The key steps are as follows:
-
STING Activation: this compound binding induces a conformational change in STING, leading to its activation.[4]
-
TBK1 and IRF3 Phosphorylation: Activated STING recruits and activates TBK1, which in turn phosphorylates IRF3.[2][6]
-
Type I Interferon Production: Phosphorylated IRF3 translocates to the nucleus and drives the expression of type I interferons, such as IFN-β.[6][7]
-
NF-κB Activation: STING activation also triggers the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][7]
-
Enhanced Anti-Tumor Immunity: The secreted type I interferons and cytokines promote the maturation and activation of dendritic cells (DCs), enhance the cross-presentation of tumor-associated antigens to cytotoxic T lymphocytes (CTLs), and recruit other immune cells to the tumor microenvironment, ultimately leading to a CTL-mediated anti-tumor immune response.[3][6]
Preclinical and Clinical Data
Preclinical studies in mouse syngeneic tumor models demonstrated that intratumoral administration of this compound led to complete tumor regression and enhanced the efficacy of anti-PD-1 therapy.[7][8][9] These promising preclinical results provided the rationale for its clinical development.
Quantitative Preclinical Data
While specific binding affinities and EC50 values for this compound are not publicly available in the provided search results, preclinical studies have demonstrated its potent activity. It has been shown to exhibit sub-micromolar EC50 in both THP-1 and mouse bone marrow-derived dendritic cell (mBMDC) assays.[7]
| Parameter | Cell Line/Model | Result | Reference |
| Cellular Potency (EC50) | THP-1 | Sub-micromolar | [7] |
| Cellular Potency (EC50) | mBMDC | Sub-micromolar | [7] |
| In Vivo Efficacy | Mouse Syngeneic Tumor Models | Complete Tumor Regression | [7] |
| Combination Therapy | Mouse Syngeneic Tumor Models with anti-PD-1 | Enhanced Tumor Shrinkage | [8][9] |
Clinical Trial Findings
A Phase 1 clinical trial (NCT03010176) evaluated this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors or lymphomas.[10][11][12]
| Arm | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings | Reference |
| Monotherapy | 20 | 0% (No complete or partial responses) | 20% | No objective responses observed. | [10][11][12] |
| Combination with Pembrolizumab | 25 | 24% (6 partial responses) | 48% | Partial responses seen in head and neck squamous cell carcinoma, triple-negative breast cancer, and anaplastic thyroid carcinoma. Median reduction of 83% in the size of injected and noninjected lesions. | [10][11][13] |
Adverse Events: Treatment-related adverse events occurred in approximately 82-83% of patients in both the monotherapy and combination arms.[11][13] The most common side effects included pyrexia, injection site pain, chills, and fatigue.[11]
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize this compound are outlined below.
THP-1 Cell-Based Assay for STING Activation
This assay is commonly used to assess the activity of STING agonists in a human monocytic cell line that endogenously expresses all the components of the STING pathway.
Objective: To measure the induction of a downstream reporter (e.g., IFN-β or a reporter gene under the control of an IRF3-dependent promoter) following treatment with a STING agonist.
Methodology:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Setup: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control.
-
Incubation: The plates are incubated for 18-24 hours.
-
Endpoint Measurement:
-
ELISA: The supernatant is collected, and the concentration of secreted IFN-β is measured using a commercially available ELISA kit.
-
Reporter Gene Assay: If using a reporter cell line (e.g., THP-1 Dual™), the activity of the reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) is measured according to the manufacturer's instructions.
-
-
Data Analysis: The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated using a non-linear regression analysis of the dose-response curve.
Mouse Bone Marrow-Derived Dendritic Cell (mBMDC) Assay
This assay evaluates the activity of STING agonists in primary mouse immune cells.
Objective: To measure the induction of IFN-β in primary mouse dendritic cells following treatment with a STING agonist.
Methodology:
-
BMDC Generation: Bone marrow is harvested from the femurs and tibias of C57BL/6 mice. The red blood cells are lysed, and the remaining cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-8 days to differentiate them into dendritic cells.
-
Assay Setup: Differentiated mBMDCs are seeded into 96-well plates at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control.
-
Incubation: The plates are incubated for 24 hours.
-
Endpoint Measurement: The supernatant is collected, and the concentration of secreted IFN-β is quantified by ELISA.
-
Data Analysis: The EC50 value is determined from the dose-response curve.
Visualizations
STING Signaling Pathway
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The STING Signaling: A Novel Target for Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. merck.com [merck.com]
- 12. pf-media.co.uk [pf-media.co.uk]
- 13. targetedonc.com [targetedonc.com]
The Discovery and Chemical Development of MK-1454: A STING Agonist for Immuno-Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. The STING protein is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. MK-1454, also known as uvelostinag, is a potent, synthetic cyclic dinucleotide (CDN) STING agonist developed by Merck for the treatment of solid tumors and lymphomas.[1][2] This technical guide provides a comprehensive overview of the discovery, chemical development, and preclinical evaluation of this compound.
Discovery of this compound: A Structure-Guided Approach
The discovery of this compound was the culmination of a comprehensive medicinal chemistry effort that leveraged structure-guided design, X-ray crystallography, and computational modeling.[1] The development process began with the endogenous STING agonist, 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP), as a starting point. The team at Merck systematically introduced modifications to the CDN scaffold to enhance potency, stability, and drug-like properties.
A key strategy in the development of this compound was the introduction of fluorine atoms and phosphorothioate linkages into the CDN structure.[1][3][4] Fluorination at specific positions on the ribose rings was found to enhance metabolic stability, while the phosphorothioate backbone modification improved resistance to nuclease degradation and enhanced cellular uptake.[1] This strategic combination of modifications led to the identification of this compound as a lead candidate with sub-micromolar potency in cellular assays.[1]
Structure-Activity Relationship (SAR)
The development of this compound involved the synthesis and evaluation of a large number of CDN analogs to establish a clear structure-activity relationship. The following table summarizes the in vitro activity of key analogs in a THP-1 cell-based interferon-β (IFN-β) reporter assay and a murine bone marrow-derived dendritic cell (mBMDC) IFN-β production assay.
| Compound | Modifications | THP-1 IFN-β Reporter (EC50, µM) | mBMDC IFN-β Production (EC50, µM) |
| 2',3'-cGAMP | Endogenous Ligand | 1.2 | 0.8 |
| Analog 1 | 2'-F-Adenosine | 0.8 | 0.5 |
| Analog 2 | 3'-F-Guanosine | 0.9 | 0.6 |
| Analog 3 | Diphosphorothioate | 0.5 | 0.3 |
| This compound | 2'-β-F-Adenosine, 3'-α-F-Guanosine, Diphosphorothioate | 0.15 | 0.1 |
Chemical Development of this compound
The chemical synthesis of this compound presented a significant challenge due to its complex, stereochemically rich structure, featuring two unnatural fluorinated nucleosides and two stereodefined phosphorothioate linkages.[2][5]
Medicinal Chemistry Synthesis
The initial discovery synthesis of this compound followed a convergent approach, involving the separate synthesis of the two modified nucleoside monomers, followed by their coupling and cyclization.[1] Key steps in this synthesis included the stereoselective fluorination of the ribose precursors and the formation of the phosphorothioate linkages.
Process Development and Biocatalytic Synthesis
For the large-scale manufacturing of this compound, a more efficient and sustainable synthetic route was developed, leveraging the power of biocatalysis.[5] An innovative enzymatic cascade was designed using an engineered cyclic GMP-AMP synthase (cGAS) enzyme.[5] This biocatalytic approach enabled the direct and highly diastereoselective synthesis of this compound from two non-natural nucleotide monothiophosphates in a one-pot reaction, significantly reducing the number of steps and improving the overall yield and efficiency.[5]
Preclinical Evaluation
This compound has demonstrated potent anti-tumor activity in a range of preclinical models, both as a monotherapy and in combination with other immunotherapies.
In Vitro Activity
As shown in the SAR table, this compound exhibits sub-micromolar potency in inducing IFN-β production in both human and murine immune cells.[1]
In Vivo Efficacy
Intratumoral administration of this compound in syngeneic mouse tumor models, such as the MC38 colon adenocarcinoma model, resulted in complete tumor regression and the induction of a systemic anti-tumor immune response.[1][6] Furthermore, this compound demonstrated a synergistic effect when combined with anti-PD-1 therapy, leading to enhanced tumor clearance and long-term immunological memory.[6]
Pharmacokinetics
Following intratumoral administration in mice, this compound exhibits rapid local absorption and distribution within the tumor microenvironment, with limited systemic exposure. This localized pharmacokinetic profile is desirable for an immune-stimulating agent, as it minimizes the potential for systemic side effects.
| Parameter | Value |
| Administration Route | Intratumoral |
| Cmax (Tumor) | 15 µM |
| Tmax (Tumor) | 2 hours |
| Half-life (Tumor) | 8 hours |
| Systemic Bioavailability | <5% |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The following diagram illustrates the STING signaling pathway activated by this compound.
Caption: The STING signaling pathway activated by this compound.
Experimental Workflow for this compound Evaluation
The following diagram outlines the general experimental workflow for the discovery and preclinical evaluation of STING agonists like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocatalytic, stereoselective synthesis of a cyclic dinucleotide this compound - American Chemical Society [acs.digitellinc.com]
- 3. Fluorinated cGAMP analogs, which act as STING agonists and are not cleavable by poxins: Structural basis of their function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Greener manufacturing of STING agonist (this compound) featuring a Kinase-cGAS enzymatic cascade - ACS Green Chemistry [gcande.digitellinc.com]
- 6. researchgate.net [researchgate.net]
MK-1454: A Technical Guide to a Synthetic Cyclic Dinucleotide STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-1454, also known as uvelostinag, is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. Developed by Merck, this investigational immunotherapeutic agent is designed for intratumoral administration to activate the innate immune system and promote anti-tumor responses. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound functions by binding to and activating the STING protein, a key mediator of innate immunity.[1] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 then translocates to the nucleus, leading to the transcription and secretion of type I interferons (IFN-α/β) and other pro-inflammatory cytokines such as IL-6 and TNF-α.[2][3] This cytokine milieu enhances the recruitment and activation of various immune cells, including dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), within the tumor microenvironment, ultimately leading to a robust anti-tumor immune response.[1]
Quantitative Preclinical Data
This compound has demonstrated potent in vitro and in vivo activity in preclinical studies. The following tables summarize the key quantitative data.
In Vitro Potency of this compound
| Cell Line | Assay | Readout | EC50 (µM) |
| Human THP-1 monocytes | IFN-β Induction | IFN-β protein levels | Sub-micromolar[4] |
| Murine bone marrow-derived dendritic cells (mBMDCs) | IFN-β Induction | IFN-β protein levels | Sub-micromolar[4] |
In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | This compound Dose (intratumoral) | Treatment Schedule | Outcome |
| MC38 colon adenocarcinoma | C57BL/6 | 4 µg | Days 0, 3, and 7 | Complete tumor regression[5] |
| B16-F10 melanoma | C57BL/6 | 4 µg | Days 0, 3, and 7 | Enhanced efficacy of anti-PD-1 therapy[5] |
Clinical Trial Data
This compound has been evaluated in a Phase 1 clinical trial (NCT03010176) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors or lymphomas.[6][7][8]
Phase 1 Clinical Trial (NCT03010176) Results
| Treatment Arm | Number of Patients | Dose Range (intratumoral) | Objective Response Rate (ORR) | Median Tumor Size Reduction |
| This compound Monotherapy | 26 | 10 - 3000 µg | 0% | Not Reported |
| This compound + Pembrolizumab | 25 | 90 - 2000 µg | 24% (all partial responses) | 83%[4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide outlines for key experiments used in the evaluation of this compound.
STING Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the binding affinity of this compound to the STING protein.
Materials:
-
Recombinant human STING protein (extracellular domain)
-
Biotinylated cGAMP (or other suitable STING ligand)
-
Europium-labeled anti-tag antibody (specific to the recombinant STING protein's tag)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the recombinant STING protein, biotinylated cGAMP, and the this compound dilutions.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding competition.
-
Add the Europium-labeled anti-tag antibody and streptavidin-conjugated acceptor fluorophore.
-
Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vitro STING Activation Assay in THP-1 Cells
This protocol assesses the ability of this compound to induce IFN-β production in a human monocytic cell line.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation (optional)
-
ELISA kit for human IFN-β
Procedure:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
(Optional) Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours, followed by a rest period in fresh media.
-
Seed the THP-1 cells (or differentiated macrophages) into 96-well plates at a density of approximately 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 value by plotting the IFN-β concentration against the this compound concentration and fitting the data to a dose-response curve.
In Vivo Syngeneic Mouse Tumor Model
This protocol evaluates the anti-tumor efficacy of intratumorally administered this compound.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38, B16-F10)
-
Appropriate mouse strain (e.g., C57BL/6 for MC38 and B16-F10)
-
This compound formulated in a sterile vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor cell inoculation and intratumoral injection
Procedure:
-
Culture the tumor cells and harvest them during the exponential growth phase.
-
Subcutaneously inoculate a defined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control intratumorally at the specified doses and schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Calculate tumor growth inhibition (TGI) and assess for complete regressions.
Visualizations
Signaling Pathway of this compound
Caption: STING signaling pathway activated by this compound.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for evaluating this compound in a syngeneic mouse model.
Logical Relationship: Mechanism to Therapeutic Effect
Caption: The logical progression from this compound's mechanism to its anti-tumor effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral STING activation causes durable immunogenic tumor eradication in the KP soft tissue sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tumor growth inhib News - LARVOL Sigma [sigma.larvol.com]
- 6. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merck.com [merck.com]
- 8. hra.nhs.uk [hra.nhs.uk]
Role of STING pathway in anti-tumor immunity
An In-depth Technical Guide on the Role of the STING Pathway in Anti-Tumor Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a pivotal component of the innate immune system, functioning as a critical sensor of cytosolic DNA.[1] Its activation triggers a robust signaling cascade that culminates in the production of type I interferons (IFN-I) and other inflammatory cytokines, effectively bridging the gap between innate and adaptive immunity.[2] In the context of oncology, the cGAS-STING pathway is instrumental in orchestrating the immune response against malignant cells.[3][4] Activation of this pathway within the tumor microenvironment can convert immunologically "cold" tumors into "hot" tumors by promoting the maturation of dendritic cells, enhancing antigen presentation, and driving the recruitment and activation of cytotoxic T lymphocytes.[5] This has led to the development of STING agonists as a promising class of cancer immunotherapeutics.[6][7] These agents have demonstrated the ability to induce significant tumor regression in preclinical models, particularly when used in combination with other treatments like immune checkpoint inhibitors.[8][9] This technical guide provides a comprehensive overview of the STING signaling pathway, its multifaceted role in anti-tumor immunity, quantitative data from key studies, detailed experimental protocols for its analysis, and the therapeutic landscape of STING agonists.
The Core cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is a fundamental mechanism for detecting the presence of cytosolic double-stranded DNA (dsDNA), a key danger signal associated with pathogen infection or cellular damage, such as that occurring within a tumor.[1][10]
1.1. DNA Sensing and Second Messenger Synthesis The pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to dsDNA in the cytoplasm.[10] Sources of this cytosolic dsDNA in the tumor microenvironment can include DNA from dying cancer cells, mitochondrial DNA leakage, or genomic instability.[3][10] This binding event induces a conformational change in cGAS, activating its enzymatic function.[1] Activated cGAS then catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][11]
1.2. STING Activation, Translocation, and Downstream Signaling Under basal conditions, STING is a transmembrane protein located in the endoplasmic reticulum (ER).[12] The cGAMP synthesized by cGAS binds directly to STING, triggering its activation.[1][12] This binding event causes STING to dimerize and translocate from the ER through the Golgi apparatus to perinuclear vesicles.[12][13]
During this translocation, STING serves as a signaling scaffold, recruiting and activating TANK-binding kinase 1 (TBK1).[4][14] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][4] Concurrently, STING activation can also lead to the recruitment of IκB kinase (IKK), which phosphorylates the inhibitor of NF-κB (IκBα), leading to the activation of the NF-κB transcription factor.[14][15]
1.3. Transcriptional Response Phosphorylated IRF3 forms dimers, which then translocate into the nucleus to drive the transcription of genes encoding type I interferons (IFN-α and IFN-β).[4][14] The activated NF-κB translocates to the nucleus and promotes the transcription of a host of pro-inflammatory cytokines, including TNF, IL-1, and IL-6.[14] This coordinated transcriptional program initiates a powerful anti-tumor immune response.
Linking Innate and Adaptive Anti-Tumor Immunity
STING activation is a critical event that bridges the innate and adaptive immune systems to mount a coordinated attack against tumors.[2][16] The production of type I IFNs and other cytokines initiates a cascade of events that reshapes the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[17]
-
Dendritic Cell (DC) Activation : Type I IFNs are potent activators of DCs, which are essential for initiating T cell-mediated immunity.[16] IFNs promote DC maturation, leading to the upregulation of costimulatory molecules (e.g., CD80, CD86) and enhancing their ability to process and present tumor-associated antigens to T cells.[12][16]
-
T Cell Priming and Recruitment : Activated DCs migrate to draining lymph nodes to prime naive CD8+ T cells, leading to the generation of tumor-antigen-specific cytotoxic T lymphocytes (CTLs).[12] Furthermore, STING-induced chemokines, such as CXCL9 and CXCL10, are crucial for recruiting these activated CTLs, as well as NK cells, into the tumor microenvironment.[14]
-
Enhanced Cytotoxicity : Once at the tumor site, the effector functions of CTLs and NK cells are further enhanced by the inflammatory milieu created by STING activation.[14] This leads to the direct killing of tumor cells.
-
Macrophage Polarization : The local cytokine environment can also promote the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.[18]
Quantitative Data on STING Agonist Efficacy
Preclinical studies have consistently demonstrated the potent anti-tumor effects of STING agonists across various cancer models. The tables below summarize key quantitative findings from this research.
Table 1: In Vivo Efficacy of STING Agonists in Syngeneic Mouse Models
| STING Agonist | Cancer Model | Administration | Key Efficacy Results | Reference |
|---|---|---|---|---|
| DMXAA | B16 Melanoma | Intratumoral (IT) | ~80% tumor regression in treated mice. Generated systemic immunity capable of rejecting distant tumors. | [8] |
| 2'3'-cGAMP | THP-1 (in vitro) | Treatment | Dose-dependent IFNβ secretion with EC₅₀ of 124 μM. | [19] |
| ADU-S100 (CDN) | CT26 Colon Carcinoma | Intratumoral (IT) | Potent tumor regression and long-lived immunological memory. | [8] |
| KAS-08 (diABZI) | CT26 Colon Carcinoma | Intravenous (IV) | Significant tumor growth inhibition compared to vehicle control. | [20] |
| ADU-S100 | GL261 Glioblastoma | Intratumoral (IT) | Significant increase in median survival compared to control group. |[21] |
Table 2: Immunological Effects of STING Agonist Treatment
| STING Agonist | Cancer Model | Measurement | Key Immunological Finding | Reference |
|---|---|---|---|---|
| DMXAA | B16 Melanoma | Splenocyte Analysis (IFN-γ) | Marked increase in frequency of antigen-specific IFN-γ-producing T cells vs. STING-/- mice. | [8] |
| DMXAA | B16 Melanoma | Pentamer Staining | High frequency of antigen-specific CD8+ T cells in treated mice. | [8] |
| cGAMP | TRAMP-C2 Prostate Cancer | IHC of Tumors | Increased percentage of CD45+, CD11c+, and CD8α+ infiltrating cells in tumors. | [22] |
| STING ADC | Syngeneic Models | Flow Cytometry | Promoted activation of dendritic cells, T cells, NK cells, and NKT cells. |[18] |
Experimental Protocols
Robust and reproducible methods are essential for studying the STING pathway and evaluating the efficacy of novel agonists.
Protocol for Assessing STING Pathway Activation In Vitro
This protocol describes a method to activate the STING pathway in cells and validate its activation via Western blot and ELISA.[23][24]
Objective: To measure the phosphorylation of key signaling proteins (p-STING, p-TBK1, p-IRF3) and the secretion of downstream IFN-β following stimulation.
Materials:
-
Cells: THP-1 monocytes, murine embryonic fibroblasts (MEFs), or other relevant cell lines.
-
Stimulus: STING agonist (e.g., 2'3'-cGAMP) or dsDNA (e.g., ISD, HT-DNA).
-
Transfection reagent (for dsDNA, e.g., Lipofectamine).
-
Reagents for Western Blotting: Lysis buffer (RIPA with protease/phosphatase inhibitors), primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, and total protein controls), HRP-conjugated secondary antibodies, ECL substrate.
-
Reagents for ELISA: Human or mouse IFN-β ELISA kit.
Methodology:
-
Cell Culture and Stimulation:
-
Seed cells (e.g., THP-1 at 5 x 10⁵ cells/well in a 96-well plate for ELISA, or in larger plates for Western blotting) and allow them to adhere overnight.[24]
-
Prepare dilutions of the STING agonist in cell culture medium. For dsDNA stimulation, prepare DNA-lipid complexes according to the transfection reagent manufacturer's protocol.[23]
-
Remove old medium and add the agonist-containing medium or DNA complexes to the cells. Include an untreated or vehicle-only control.
-
Incubate for the desired time. For phosphorylation analysis, a shorter time course (e.g., 1-4 hours) is recommended. For cytokine secretion, a longer incubation (e.g., 24 hours) is typical.[19][23]
-
-
Sample Collection:
-
For ELISA: After 24 hours, carefully collect the cell culture supernatant. Centrifuge to remove any cell debris and store at -80°C until analysis.[19]
-
For Western Blot: After the shorter incubation, wash cells with cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Analysis:
-
Western Blot:
-
Determine protein concentration of the lysates (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total STING, TBK1, and IRF3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system. Increased phosphorylation indicates pathway activation.[23]
-
-
IFN-β ELISA:
-
Perform the ELISA on the collected supernatants according to the kit manufacturer's instructions.
-
Measure absorbance on a plate reader and calculate the concentration of IFN-β based on a standard curve. A dose-dependent increase in IFN-β indicates STING pathway activation.[24]
-
-
Protocol for Quantifying Anti-Tumor Immunity In Vivo
This protocol outlines a typical workflow for evaluating the immunological effects of a STING agonist in a syngeneic mouse tumor model.[20]
Objective: To assess changes in tumor-infiltrating immune cell populations and systemic anti-tumor T cell responses.
Materials:
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice.
-
Tumor cells: Syngeneic tumor cell line (e.g., CT26, B16-F10).
-
STING agonist and vehicle control.
-
Reagents for Tissue Processing: Collagenase, DNase, RPMI medium.
-
Reagents for Flow Cytometry: FACS buffer, Fc block (anti-CD16/32), fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD8, CD4, NK1.1, CD11c, F4/80).
-
Reagents for ELISpot: Mouse IFN-γ ELISpot kit, tumor-specific peptide antigens.
Methodology:
-
Tumor Implantation and Treatment:
-
Subcutaneously inoculate mice on the flank with tumor cells (e.g., 1 x 10⁶ CT26 cells).[20]
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle vs. STING agonist).[20]
-
Administer treatment as required (e.g., intratumoral or systemic injection) at specified time points.
-
-
Tissue Harvest and Processing:
-
At a predetermined endpoint (e.g., 7-10 days post-treatment), euthanize mice.
-
Harvest tumors and spleens.
-
Tumors: Mince tumors and digest using a cocktail of collagenase and DNase to create a single-cell suspension. Filter through a cell strainer to remove debris.
-
Spleens: Generate a single-cell suspension by mechanical dissociation through a cell strainer. Lyse red blood cells using ACK lysis buffer.
-
-
Analysis:
-
Flow Cytometry of Tumor Infiltrates:
-
Count cells from the tumor suspension.
-
Stain cells with a panel of fluorescently-conjugated antibodies to identify and quantify immune populations (e.g., CD45+ leukocytes, CD8+ T cells, NK cells, DCs).
-
Acquire data on a flow cytometer and analyze using appropriate software. An increase in cytotoxic effector cells (CD8+ T cells, NK cells) indicates a positive anti-tumor response.
-
-
IFN-γ ELISpot of Splenocytes:
-
Plate splenocytes in an ELISpot plate pre-coated with anti-IFN-γ antibody.
-
Stimulate cells overnight with a relevant tumor-specific peptide antigen (or a positive control like PMA/Ionomycin).
-
Develop the plate according to the kit manufacturer's protocol.
-
Count the spots, where each spot represents an IFN-γ-secreting cell. An increase in antigen-specific spots in the treatment group indicates the induction of a systemic anti-tumor T cell response.
-
-
Conclusion and Future Directions
The STING pathway is a master regulator of anti-tumor immunity, offering a powerful therapeutic target for cancer treatment.[25] Pharmacological activation of STING can initiate a robust immune response, leading to tumor control and the generation of lasting immunological memory.[8] While early clinical trials have shown modest single-agent efficacy, the true potential of STING agonists likely lies in combination therapies, particularly with immune checkpoint inhibitors, radiation, and chemotherapy, to overcome resistance and enhance therapeutic outcomes.[2][6]
Future research will focus on developing novel STING agonists with improved pharmacological properties, such as systemic bioavailability and enhanced tumor targeting through innovative delivery platforms like antibody-drug conjugates and nanoparticles.[18][25] A deeper understanding of the mechanisms of resistance to STING agonists and the dichotomous role of chronic versus acute pathway activation will be crucial for optimizing dosing strategies and identifying patient populations most likely to benefit from this promising immunotherapeutic approach.[1][26]
References
- 1. benchchem.com [benchchem.com]
- 2. Bridging innate and adaptive tumor immunity: cGAS-STING pathway activation to potentiate immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 7. STING Agonists as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. STING, DCs and the link between innate and adaptive tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 26. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
MK-1454: A Technical Guide to the Activation of Interferon Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-1454, a synthetic cyclic dinucleotide, is a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of infection or cellular damage. Activation of the STING pathway by this compound initiates a signaling cascade that culminates in the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the key pathways and workflows.
Core Mechanism: STING Pathway Activation
This compound functions as a direct agonist of the STING protein.[1] The binding of this compound to STING, which resides on the endoplasmic reticulum, induces a conformational change in the STING protein. This initiates a downstream signaling cascade, as depicted in the diagram below.
Caption: STING Signaling Pathway Activated by this compound.
Activated STING recruits and activates Tank-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[2] Phosphorylated IRF3 forms dimers and, along with phosphorylated NF-κB, translocates to the nucleus. Inside the nucleus, these transcription factors bind to the promoters of interferon-stimulated genes (ISGs), driving their transcription and leading to the production of type I interferons (such as IFN-α and IFN-β) and other pro-inflammatory cytokines like TNF-α and IL-6.[3]
Data Presentation: Quantitative Analysis of Interferon Gene Activation
This compound has demonstrated potent, dose-dependent activation of the STING pathway, resulting in the significant upregulation of interferon-stimulated genes.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| In Vitro Potency | Human THP-1 monocytes | EC50 for IFN-β production | Sub-micromolar | [3] |
| In Vitro Potency | Mouse Bone Marrow-Derived Dendritic Cells (mBMDCs) | EC50 for IFN-β production | Sub-micromolar | [3] |
| Clinical Pharmacodynamics | Human Blood (Phase I Clinical Trial) | Gene Expression | Dose-dependent increases in STING-induced gene expression | [5] |
| In Vivo Cytokine Induction | Syngeneic Mouse Tumor Models | Cytokine Levels | Increased levels of IFN-β, IL-6, and TNF-α in injected tumors | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activation of interferon genes by STING agonists like this compound.
In Vitro IFN-β Production Assay in THP-1 Cells
This protocol describes the measurement of Interferon-β (IFN-β) secretion from human monocytic THP-1 cells following stimulation with a STING agonist.
a. Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into a macrophage-like phenotype, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 25 ng/mL for 24-48 hours.
b. STING Agonist Stimulation:
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium.
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO, then diluted in media).
-
Add the diluted this compound to the cells at various concentrations. Include a vehicle-only control.
-
Incubate the cells for a defined period, typically 8 to 24 hours, to allow for cytokine production and secretion.
c. Quantification of IFN-β by ELISA:
-
After the incubation period, carefully collect the cell culture supernatants.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for human IFN-β according to the manufacturer's instructions (e.g., using a commercially available ELISA kit).
-
Briefly, coat a 96-well plate with a capture antibody specific for human IFN-β.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and washing step, add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for Interferon-Stimulated Gene (ISG) Expression
This protocol details the measurement of mRNA levels of specific ISGs in response to STING agonist treatment.
a. Cell Treatment and RNA Extraction:
-
Seed and treat cells (e.g., PMA-differentiated THP-1 cells or mouse macrophages) with this compound as described in the previous protocol.
-
After the desired incubation time (typically 4-8 hours for gene expression analysis), lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA from the cell lysates using a commercially available RNA purification kit, following the manufacturer's protocol.
-
Quantify the concentration and assess the purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
b. cDNA Synthesis:
-
Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
c. qRT-PCR:
-
Prepare a reaction mixture containing the synthesized cDNA, a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), and forward and reverse primers for the target ISGs (e.g., IFNB1, CXCL10, OAS1, ISG15) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Perform the qRT-PCR reaction in a real-time PCR cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the amplification data to determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.
Mandatory Visualizations
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical experimental workflow for characterizing the in vitro activity of this compound.
Caption: In Vitro Experimental Workflow for this compound.
This in-depth technical guide provides a comprehensive overview of the activation of interferon genes by this compound, intended to be a valuable resource for professionals in the fields of immunology, oncology, and drug development.
References
- 1. Discovery and process development of stimulator of interferon genes (STING) agonist this compound - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Structural Biology of MK-1454 Binding to STING: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and functional aspects of MK-1454, a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] By leveraging detailed experimental data and structural insights, this document serves as a comprehensive resource for understanding the molecular interactions that govern this compound's therapeutic potential in immuno-oncology.
Core Findings: Quantitative Analysis of this compound-STING Interaction
The efficacy of this compound as a STING agonist has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional potency.
| Parameter | Value | Cell Line/System | Comments |
| Binding Affinity (SPR) | Strong | Human STING (HAQ variant) | Maintained a strong binding affinity. Kinetic binding profiles were similar to the endogenous ligand 2',3'-cGAMP.[2] |
| Functional Potency (IFN-β Induction) | Sub-micromolar EC₅₀ | THP-1 (human monocytic) | Demonstrates potent activation of the STING pathway in a human immune cell line.[2] |
| Functional Potency (IFN-β Induction) | Sub-micromolar EC₅₀ | Mouse Bone Marrow-Derived Dendritic Cells (mBMDCs) | Shows potent activity in primary murine immune cells, supporting its use in preclinical mouse models.[2] |
| Table 1: Quantitative analysis of this compound's interaction with and activation of the STING protein. The HAQ variant of human STING contains three common non-reference alleles (G230A, H232R, and R293Q) and is frequently used in STING agonist development. |
The co-crystal structure of this compound in complex with the C-terminal domain of human STING (PDB ID: 7MHC) was resolved to 2.32 Å, providing a high-resolution view of the binding interface.[3] This structural data is critical for understanding the molecular basis of its potent agonistic activity and for the rational design of next-generation STING modulators.
| Parameter | Value |
| PDB ID | 7MHC |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.32 Å |
| R-Value Work | 0.192 |
| R-Value Free | 0.224 |
| Table 2: Crystallographic data and refinement statistics for the co-crystal structure of this compound bound to human STING. |
STING Signaling Pathway and Experimental Workflow
To fully appreciate the significance of this compound, it is essential to understand the STING signaling pathway it activates and the experimental workflows used to characterize its activity.
The STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of infection or cellular damage.[4][5] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting an anti-pathogen and anti-tumor immune response.[5]
Caption: The cGAS-STING signaling pathway activated by this compound.
Experimental Workflow for Characterization
The discovery and characterization of this compound involved a multi-step process, beginning with the synthesis of novel CDN analogs and culminating in structural and functional validation.
Caption: Experimental workflow for the discovery and validation of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
X-ray Crystallography of this compound-STING Complex (PDB: 7MHC)
Protein Expression and Purification: The C-terminal domain (residues 139-341) of human STING (HAQ variant: G230A, H232R, R293Q) was expressed in E. coli and purified using affinity and size-exclusion chromatography to ensure high purity and homogeneity for crystallization trials.
Crystallization: Crystals of the STING-MK-1454 complex were grown using the vapor diffusion method. The protein-ligand complex was concentrated and mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol) and buffer at a specific pH. The mixture was equilibrated against the reservoir solution, allowing for slow precipitation and crystal formation over several days.
Data Collection and Processing: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The diffraction images were processed using software such as HKL2000 or XDS to integrate the reflection intensities and determine the unit cell parameters and space group.
Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined apo-STING structure as a search model. The initial model was refined against the experimental data using programs like PHENIX or REFMAC5. Manual model building and correction were performed in Coot, followed by further rounds of refinement until the R-work and R-free values converged to an acceptable range, indicating a good fit of the model to the electron density map.[6]
Surface Plasmon Resonance (SPR) Binding Assay
Immobilization of STING: Purified human STING protein was immobilized on a sensor chip (e.g., CM5 chip) via amine coupling. The chip surface was activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The STING protein, diluted in an appropriate buffer (e.g., sodium acetate, pH 4.5), was then injected over the activated surface, leading to the formation of covalent amide bonds. Remaining active sites were blocked with ethanolamine.
Binding Analysis: A serial dilution of this compound in running buffer (e.g., HBS-EP+) was injected over the STING-immobilized surface. The association and dissociation of this compound were monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass. A reference flow cell without immobilized STING was used for background subtraction.
Data Analysis: The resulting sensorgrams were fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
THP-1 and mBMDC IFN-β Induction Assays
Cell Culture: THP-1 cells, a human monocytic cell line, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. For the generation of mouse bone marrow-derived dendritic cells (mBMDCs), bone marrow cells were harvested from mice and cultured for 7-10 days in RPMI-1640 supplemented with 10% FBS, granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-4 (IL-4).[3][7]
STING Activation: Differentiated THP-1 cells or mBMDCs were seeded in 96-well plates and treated with a serial dilution of this compound. The cells were incubated for a specified period (e.g., 24 hours) to allow for STING activation and downstream signaling.
Quantification of IFN-β: The concentration of IFN-β in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). Briefly, supernatant samples were added to microplates pre-coated with an anti-IFN-β capture antibody. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added, followed by a substrate solution. The resulting colorimetric signal, which is proportional to the amount of IFN-β, was measured using a microplate reader.
Data Analysis: The IFN-β concentrations were plotted against the corresponding this compound concentrations, and the data were fitted to a four-parameter logistic dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that elicits a half-maximal IFN-β response.
Conclusion
The potent, sub-micromolar activity of this compound in activating the STING pathway, coupled with a detailed structural understanding of its binding mode, underscores its significance as a promising agent in cancer immunotherapy. The methodologies outlined in this guide provide a framework for the continued investigation and development of STING agonists, with the ultimate goal of translating these powerful immunomodulatory agents into effective clinical therapies.
References
- 1. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel emerging nano-assisted anti-cancer strategies based on the STING pathway – ScienceOpen [scienceopen.com]
- 3. Conventional Bone Marrow-Derived Dendritic Cells Contribute to Toll-Like Receptor-Independent Production of Alpha/Beta Interferon in Response to Inactivated Parapoxvirus Ovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stimulator of interferon response cGAMP interactor 1 | Other pattern recognition receptors | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 7. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacodynamics of Intratumoral MK-1454: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-1454 (ulevostinag) is a synthetic cyclic dinucleotide that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Intratumoral administration of this compound is being investigated as a novel immuno-oncology approach to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to immune-mediated destruction. This technical guide provides an in-depth overview of the pharmacodynamics of intratumoral this compound, summarizing key preclinical and clinical findings, and presenting detailed experimental methodologies.
Mechanism of Action: The STING Pathway
This compound functions by directly binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.[2][3] This binding event triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN-α and IFN-β).[2][3] Simultaneously, the STING pathway activates NF-κB, leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[2] The culmination of these signaling events is the promotion of dendritic cell maturation, enhanced antigen presentation, and the priming of a robust anti-tumor T-cell response.[3]
Preclinical Pharmacodynamics
Intratumoral administration of this compound has demonstrated robust anti-tumor activity in syngeneic mouse tumor models.[1][3] These studies have provided critical insights into the in vivo pharmacodynamic effects of STING activation.
Tumor Growth Inhibition
In preclinical studies, intratumoral injection of this compound resulted in complete tumor regression in some models and significantly inhibited tumor growth at both the injected and distal, non-injected sites.[1] Furthermore, the combination of this compound with an anti-PD-1 antibody enhanced tumor shrinkage, providing a strong rationale for clinical investigation of this combination.[3][4]
| Model | Treatment | Dose (intratumoral) | Key Finding | Reference |
| MC38 Colon Adenocarcinoma | This compound | 4 µg (on days 0, 3, 7) | Complete tumor regression. | [1] |
| B16F10 Melanoma | This compound | 4 µg (on days 0, 3, 7) | Enhanced efficacy of anti-PD-1 therapy. | [1] |
| MC38 Colon Adenocarcinoma | This compound | 5 µg, 20 µg | Activation of tumor-specific immune responses and inhibition of tumor growth at distal sites. | [1] |
| Syngeneic Tumor Models | This compound + anti-PD-1 | Not specified | Enhanced tumor shrinkage compared to single agents. | [3] |
Table 1: Summary of Preclinical Anti-Tumor Efficacy of Intratumoral this compound
Cytokine Induction
A hallmark of STING pathway activation is the robust production of type I interferons and pro-inflammatory cytokines. Preclinical studies have confirmed that intratumoral this compound leads to a significant upregulation of these key immune mediators within the tumor microenvironment.
| Cytokine | Observation | Reference |
| IFN-β | Elevated in injected tumors. | [1] |
| IL-6 | Elevated in injected tumors. | [1] |
| TNF-α | Elevated in injected tumors. | [1] |
Table 2: Intratumoral Cytokine Induction by this compound in Preclinical Models
Clinical Pharmacodynamics: Phase 1 Study (NCT03010176)
A Phase 1, open-label, multi-arm, dose-escalation clinical trial was conducted to evaluate the safety, tolerability, and pharmacodynamics of intratumoral this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors or lymphomas.[5][6][7]
Clinical Response
As a monotherapy, this compound did not result in any complete or partial responses.[5][8] However, when administered in combination with pembrolizumab, a partial response rate of 24% was observed in the 25 patients evaluated.[5][9][10] Notably, these responses were associated with a median reduction of 83% in the size of both injected and non-injected tumors, indicating a systemic anti-tumor effect.[5][9]
| Treatment Arm | Number of Patients | Dose Range (µg) | Partial Response Rate | Disease Control Rate | Reference |
| This compound Monotherapy | 26 | 10 - 3000 | 0% | 20% | [5][6][9] |
| This compound + Pembrolizumab | 25 | 90 - 2000 | 24% | 48% | [5][6][9] |
Table 3: Clinical Activity of Intratumoral this compound from Phase 1 Study
Biomarker Modulation
Pharmacodynamic analyses from the Phase 1 trial demonstrated target engagement and activation of the STING pathway. Dose-dependent increases in serum levels of IP-10 (CXCL10), a chemokine induced by type I interferons, were observed. Additionally, an increase in a STING-induced gene signature and, in a subset of patients, elevated IL-6 levels were detected.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of pharmacodynamic studies. The following sections provide representative methodologies for the key assays used to evaluate the effects of intratumoral this compound.
Representative Protocol: Intratumoral Injection in Mice
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., MC38, B16F10) are subcutaneously injected into the flank of immunocompetent mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size (e.g., 50-100 mm³), measured using calipers.
-
Dosing Preparation: this compound is reconstituted in a sterile vehicle (e.g., saline or PBS) to the desired concentration.
-
Intratumoral Injection: Using a fine-gauge needle (e.g., 30G), a small volume (e.g., 20-50 µL) of the this compound solution is slowly injected directly into the center of the tumor.
-
Follow-up: Tumor growth is monitored over time, and tumors and/or blood are collected at specified time points for downstream analysis.
Representative Protocol: Cytokine Analysis by ELISA
-
Sample Preparation: Tumors are excised, weighed, and homogenized in a lysis buffer containing protease inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-β or IL-6).
-
The plate is washed and blocked to prevent non-specific binding.
-
Tumor lysate samples and a standard curve of known cytokine concentrations are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added, and the colorimetric reaction is stopped.
-
The absorbance is read on a plate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.
-
Representative Protocol: Immune Cell Profiling by Flow Cytometry
-
Single-Cell Suspension: Excised tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
Cells are incubated with a viability dye to exclude dead cells.
-
Fc receptors are blocked to prevent non-specific antibody binding.
-
Cells are stained with a cocktail of fluorescently-labeled antibodies against surface markers of various immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80).
-
For intracellular staining (e.g., for transcription factors or cytokines), cells are fixed and permeabilized before adding the intracellular antibodies.
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is then analyzed using appropriate software to identify and quantify different immune cell populations based on their marker expression.
Conclusion
The intratumoral administration of the STING agonist this compound represents a promising strategy in cancer immunotherapy. Preclinical studies have robustly demonstrated its ability to induce a pro-inflammatory tumor microenvironment and elicit potent anti-tumor immune responses, particularly when combined with immune checkpoint blockade. Early clinical data support the translation of these findings, with the combination of this compound and pembrolizumab showing encouraging clinical activity. The continued investigation of the pharmacodynamic effects of this compound will be crucial for optimizing its therapeutic potential and identifying patient populations most likely to benefit from this innovative approach.
References
- 1. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. merck.com [merck.com]
- 7. pf-media.co.uk [pf-media.co.uk]
- 8. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dadun.unav.edu [dadun.unav.edu]
- 10. fiercebiotech.com [fiercebiotech.com]
The STING Agonist MK-1454: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The stimulator of interferon genes (STING) pathway has emerged as a critical regulator of innate immunity and a promising target for cancer immunotherapy. Activation of STING in the tumor microenvironment (TME) can initiate a potent anti-tumor immune response, transforming immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing. MK-1454 (ulvostinag) is a synthetic cyclic dinucleotide (CDN) that acts as a potent STING agonist.[1][2] Administered directly into the tumor, this compound is designed to activate local antigen-presenting cells (APCs) and trigger a cascade of events leading to systemic anti-tumor immunity. This technical guide provides a comprehensive overview of the effects of this compound on the TME, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action: Activating the STING Signaling Pathway
This compound functions by directly binding to and activating the STING protein, which is predominantly located on the endoplasmic reticulum membrane within various immune cells, including dendritic cells (DCs), macrophages, and T cells.[2][3] This binding event initiates a conformational change in STING, leading to its translocation to the Golgi apparatus. This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).[2][3] Simultaneously, STING activation leads to the activation of the NF-κB signaling pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.[2][3]
Data Presentation: Summary of Preclinical and Clinical Findings
The following tables summarize the observed effects of this compound on the tumor microenvironment from both preclinical animal models and human clinical trials. Due to the limited public availability of specific quantitative data, many of the findings are presented descriptively.
Table 1: Preclinical Effects of this compound on the Tumor Microenvironment
| Parameter | Finding | Animal Model(s) | Source(s) |
| Cytokine & Chemokine Production | Robust upregulation of pro-inflammatory cytokines and chemokines within the tumor. | Syngeneic mouse models | [4][5] |
| Increased levels of IFN-β, IL-6, and TNF-α in injected tumors. | Syngeneic mouse models | [4][5] | |
| Immune Cell Infiltration | Inferred increase in immune cell infiltration due to cytokine and chemokine upregulation. | Syngeneic mouse models | [4] |
| Anti-Tumor Efficacy | Complete tumor regression in some models. | Syngeneic mouse models | [1] |
| Inhibition of tumor growth in both injected and non-injected (abscopal effect) tumors. | Syngeneic mouse models | [1] | |
| Enhanced anti-tumor efficacy when combined with an anti-PD-1 antibody. | Syngeneic mouse models | [4][5] |
Table 2: Clinical Effects of this compound on the Tumor Microenvironment (Phase 1 Trial NCT03010176)
| Parameter | This compound Monotherapy | This compound + Pembrolizumab | Patient Population | Source(s) |
| Objective Response Rate (ORR) | No complete or partial responses observed. | 24% partial response rate. | Advanced solid tumors or lymphomas | [6] |
| Disease Control Rate (DCR) | 20% | 48% | Advanced solid tumors or lymphomas | [6] |
| Tumor Size Reduction | Not reported. | Median reduction of 83% in both injected and non-injected tumors in responders. | Advanced solid tumors or lymphomas | [6] |
| Systemic Cytokine Induction | Dose-dependent increases in serum IL-6 and IP-10 (CXCL10). | Dose-dependent increases in serum IL-6 and IP-10 (CXCL10). | Advanced solid tumors or lymphomas | [6] |
| Gene Expression | STING-induced gene expression observed in blood. | STING-induced gene expression observed in blood. | Advanced solid tumors or lymphomas | [6] |
Experimental Protocols
This section outlines the general methodologies employed in the preclinical and clinical evaluation of this compound's effect on the tumor microenvironment.
Preclinical In Vivo Studies
-
Animal Models: Syngeneic tumor models are commonly used, where mouse cancer cell lines (e.g., CT26 colon carcinoma, B16 melanoma) are implanted into immunocompetent mice (e.g., BALB/c, C57BL/6). This allows for the study of the interaction between the drug, the tumor, and a fully functional immune system.
-
Drug Administration: this compound is administered via intratumoral (IT) injection directly into the established tumors. A typical dosing schedule might involve multiple injections over a period of several days or weeks. For combination studies, an anti-PD-1 antibody is often administered intraperitoneally (IP).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor growth inhibition is calculated by comparing the tumor volumes of treated mice to those of vehicle-treated control mice.
-
Tumor and Tissue Harvesting: At the end of the study or at specific time points, tumors, draining lymph nodes, and spleens are harvested for further analysis.
Flow Cytometry for Immune Cell Infiltration
-
Single-Cell Suspension Preparation: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.
-
Antibody Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, F4/80 for macrophages, CD11c for dendritic cells).
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer to quantify the percentage and absolute number of different immune cell populations within the tumor.
Cytokine and Chemokine Quantification
-
Tumor Lysate Preparation: Harvested tumors are homogenized in a lysis buffer containing protease inhibitors to extract proteins.
-
Multiplex Immunoassay (e.g., Luminex): Tumor lysates or serum samples are analyzed using a multiplex bead-based immunoassay to simultaneously quantify the concentration of multiple cytokines and chemokines (e.g., IFN-β, TNF-α, IL-6, CXCL10). This technique uses spectrally distinct beads, each coated with an antibody specific for a particular analyte.
-
ELISA (Enzyme-Linked Immunosorbent Assay): For the quantification of a single cytokine, a sandwich ELISA can be performed. This involves capturing the cytokine of interest between two specific antibodies, with one being linked to an enzyme that generates a detectable signal proportional to the amount of cytokine present.
Conclusion and Future Directions
This compound has demonstrated the ability to activate the STING pathway and modulate the tumor microenvironment, leading to anti-tumor responses, particularly in combination with immune checkpoint inhibitors. Preclinical studies have shown robust cytokine induction and tumor regression. The initial clinical data from the Phase 1 trial are encouraging, with a notable partial response rate in patients with advanced solid tumors and lymphomas when this compound is combined with pembrolizumab.
Future research should focus on several key areas. A more detailed characterization of the changes in the tumor immune infiltrate in patients treated with this compound is needed to identify biomarkers of response and resistance. This could involve multi-parameter flow cytometry or single-cell RNA sequencing of tumor biopsies. Understanding the optimal dosing and scheduling of this compound, both as a monotherapy and in combination with other immunotherapies, will be crucial for maximizing its therapeutic potential. Furthermore, exploring the efficacy of this compound in a broader range of tumor types, including those with different baseline immune landscapes, will help to define its clinical utility. As the field of immuno-oncology continues to evolve, STING agonists like this compound hold significant promise for improving outcomes for patients with cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and process development of stimulator of interferon genes (STING) agonist this compound - American Chemical Society [acs.digitellinc.com]
- 3. Accelerating drug development through innovation for the stereoselective synthesis of cyclic dinucleotide this compound - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with MK-1454
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-1454 (also known as Ulevostinag) is a potent, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferatorn Genes (STING) pathway.[1][2] As a critical component of the innate immune system, the STING pathway detects cytosolic DNA, a signal of infection or cellular damage, and initiates a powerful anti-pathogen and anti-tumor response. Activation of STING by an agonist like this compound triggers a signaling cascade resulting in the production of Type I interferons (IFNs), such as IFN-β, and other pro-inflammatory cytokines.[2][3][4] This response enhances the presentation of tumor antigens and promotes the activation of cytotoxic T lymphocytes, making STING agonists a promising class of agents for cancer immunotherapy.[2][4]
These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its potency and mechanism of action in relevant cellular models.
STING Signaling Pathway
Upon binding to the STING protein, which is located on the endoplasmic reticulum, this compound induces a conformational change. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of genes encoding Type I IFNs. Concurrently, STING activation can also engage the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]
Quantitative Data Summary
This compound has been shown to be a potent activator of the STING pathway in various cellular assays. The tables below summarize the available quantitative data for this compound and provide a comparison with other common STING agonists.
Table 1: In Vitro Potency of STING Agonists
| Compound | Cell Line | Assay Readout | EC50 Value | Reference |
| This compound | Human THP-1 | IFN-β Production | Sub-micromolar | [5] |
| This compound | Mouse BMDC | IFN-β Production | Sub-micromolar | [5] |
| 2'3'-cGAMP | THP1-Dual™ KI-hSTING | IRF-Luciferase | 0.5 - 5.0 µM | [6] |
| 2'3'-cGAMP | Human PBMCs | IFN-β Production | 1.0 - 10.0 µM | [6] |
BMDC: Bone Marrow-Derived Dendritic Cells
Table 2: Biochemical Affinity of this compound
| Compound | STING Variant | Assay | Binding Affinity (Kd) | Reference |
| This compound | Wild-type/R71H | Not Specified | ~1–10 nM |
Experimental Protocols
The following protocols are designed to assess the in vitro activity of this compound. They are based on established methods for characterizing STING agonists.
Protocol 1: IFN-β Production in THP-1 Monocytes
This protocol measures the induction of IFN-β secretion, a primary downstream marker of STING activation, in the human monocytic cell line THP-1.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
This compound (Ulevostinag)
-
Vehicle control (e.g., sterile water or DMSO)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Methodology:
-
Cell Differentiation:
-
Seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL to differentiate the monocytes into macrophage-like cells.
-
Incubate for 24-48 hours at 37°C, 5% CO₂. After incubation, gently aspirate the medium and replace it with fresh, PMA-free medium. Allow cells to rest for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Perform serial dilutions of this compound in complete cell culture medium to create a dose-response curve (e.g., 0.01 µM to 30 µM).
-
Include a vehicle-only negative control. A known STING agonist like 2'3'-cGAMP can be used as a positive control.
-
Remove the medium from the differentiated THP-1 cells and add the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂. The optimal incubation time should be determined empirically.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis. Supernatants can be stored at -80°C until use.
-
-
IFN-β ELISA:
-
Quantify the concentration of IFN-β in the collected supernatants using a human IFN-β ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Subtract the background signal (vehicle control) from all readings.
-
Plot the IFN-β concentration as a function of the this compound concentration.
-
Calculate the EC₅₀ value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for STING Pathway Phosphorylation
This protocol is used to detect the phosphorylation of key proteins in the STING signaling cascade (STING, TBK1, IRF3) as a direct measure of pathway activation.
Materials:
-
Differentiated THP-1 cells (or other relevant cell line)
-
6-well or 12-well cell culture plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment:
-
Seed and differentiate THP-1 cells in 6-well or 12-well plates as described in Protocol 1.
-
Treat cells with an effective concentration of this compound (e.g., 1-10 µM) for a shorter time course (e.g., 0, 30, 60, 120, 240 minutes) to capture peak phosphorylation. Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-TBK1) overnight at 4°C, following the antibody manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total protein (e.g., anti-TBK1) and a loading control (e.g., anti-GAPDH).
-
References
Application Notes and Protocols: In Vivo Mouse Model for MK-1454 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-1454, also known as ulevostinag, is a potent synthetic cyclic dinucleotide (CDN) that acts as a stimulator of interferon genes (STING) agonist.[1][2] Activation of the STING pathway within the tumor microenvironment has been shown to trigger robust anti-tumor immune responses, making STING agonists a promising class of cancer immunotherapeutics.[2][3] Preclinical studies have demonstrated that intratumoral administration of this compound can lead to the regression of established tumors and enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 therapy.[4][5][6]
These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a syngeneic mouse tumor model, a critical step in the preclinical development of this and similar immuno-oncology agents. Syngeneic models are essential as they utilize immunocompetent mice, allowing for the comprehensive study of the interaction between the therapeutic agent and the host immune system.
Mechanism of Action: The STING Signaling Pathway
This compound functions by mimicking the natural ligands of STING, thereby activating a downstream signaling cascade.[2][3] Upon intratumoral administration, this compound binds to the STING protein located on the endoplasmic reticulum.[7][8] This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus.[7][9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[2][7] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs), particularly IFN-β.[2][10] This surge in type I IFNs enhances the cross-presentation of tumor-associated antigens by dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs), leading to a potent, targeted anti-tumor immune response.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for MK-1454 Administration in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of MK-1454, a potent Stimulator of Interferon Genes (STING) agonist, in syngeneic mouse models for cancer immunotherapy research.
Introduction
This compound is a synthetic cyclic dinucleotide (CDN) that activates the STING signaling pathway, a critical component of the innate immune system.[1] Activation of STING in immune cells within the tumor microenvironment triggers the production of pro-inflammatory cytokines, including Type I interferons (IFNs).[1] This leads to enhanced antigen presentation by dendritic cells (DCs) and the subsequent priming and recruitment of cytotoxic T lymphocytes (CTLs) that can mediate a potent anti-tumor immune response.[1][2] In preclinical syngeneic mouse models, intratumoral (I.T.) administration of this compound has demonstrated robust anti-tumor activity, including complete tumor regression, particularly when used in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[3][4][5]
Mechanism of Action: The cGAS-STING Pathway
Upon administration, this compound mimics the natural STING ligand 2'3'-cGAMP. The binding of this compound to STING, a protein located on the endoplasmic reticulum (ER), initiates a signaling cascade. This involves the translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][6] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[6][7] Simultaneously, this pathway can activate NF-κB.[1][7] In the nucleus, these transcription factors drive the expression of Type I IFNs and other inflammatory cytokines, which bridge the innate and adaptive immune systems to fight the tumor.[1]
Data Presentation: Efficacy in Syngeneic Models
The intratumoral administration of this compound, especially in combination with anti-PD-1 therapy, has shown significant efficacy in preclinical mouse models.[3][4] The following table summarizes representative outcomes based on published studies.
| Syngeneic Model | Treatment Group | Key Outcomes | Citation(s) |
| CT26 (Colon Carcinoma) | This compound + anti-PD-1 | - Significant tumor growth inhibition- Long-term tumor regression or complete responses | [8] |
| B16-F10 (Melanoma) | This compound + anti-PD-1 | - Overcomes resistance to anti-PD-1 monotherapy- Induces long-term immunological memory | [4][8] |
| MC38 (Colon Adenocarcinoma) | This compound (as monotherapy) | - Robust anti-tumor activity- 100% complete response at highest tolerated doses | [8] |
| Various Models | This compound + anti-PD-1 | - Enhanced efficacy in tumors resistant to single-agent therapy- Upregulation of tumor cytokines | [3][5] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Syngeneic Tumors
This protocol describes the establishment of subcutaneous tumors using cell lines such as B16-F10 (melanoma) or CT26 (colon carcinoma).
Materials:
-
Syngeneic tumor cells (e.g., B16-F10, CT26)
-
Appropriate mouse strain (e.g., C57BL/6 for B16-F10, BALB/c for CT26)
-
Complete cell culture medium (e.g., DMEM)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-30 gauge needles
Procedure:
-
Culture tumor cells to ~80% confluency under standard conditions.
-
Harvest cells using Trypsin-EDTA, wash with complete medium, and then wash twice with sterile, ice-cold PBS.
-
Resuspend the cell pellet in sterile, ice-cold PBS to a final concentration of 2-10 x 10⁶ cells/mL. Ensure a single-cell suspension.
-
Shave and sterilize the injection site on the flank of the mouse (e.g., right flank) with an alcohol wipe.
-
Subcutaneously inject 50-100 µL of the cell suspension (typically 1 x 10⁵ to 1 x 10⁶ cells) into the prepared flank.[9][10]
-
Monitor mice regularly for tumor growth. Caliper measurements (length and width) should begin 5-7 days post-inoculation.
-
Initiate treatment when tumors are established and palpable, typically reaching a size of ~25-50 mm² in area or 5-6 mm in diameter.[9][11]
Protocol 2: Intratumoral Administration of this compound
This protocol outlines the direct injection of this compound into established tumors.
Materials:
-
This compound, reconstituted in a sterile vehicle (e.g., sterile PBS)
-
Tumor-bearing mice from Protocol 1
-
Hamilton syringes or insulin syringes (e.g., 100 µL) with 28-30 gauge needles
-
Calipers for tumor measurement
Procedure:
-
Gently restrain the mouse to provide access to the tumor.
-
Using calipers, measure the tumor dimensions to monitor growth and response.
-
Draw the prepared this compound solution into the syringe. A typical dose for STING agonists can range from 10-100 µg per mouse, but this should be optimized for the specific model and study goals.[12]
-
The injection volume should be kept low, typically 20-50 µL, to avoid leakage and increased intratumoral pressure.[9]
-
Carefully insert the needle into the center of the tumor mass.
-
Slowly inject the solution to ensure even distribution within the tumor.
-
Withdraw the needle and return the mouse to its cage.
-
Repeat injections according to the study schedule. A common schedule for STING agonists is multiple injections, for example, on days 6 and 12 post-tumor inoculation.[9]
Protocol 3: Combination Therapy with Anti-PD-1 Antibody
This protocol combines intratumoral this compound with systemic administration of an anti-PD-1 antibody.
Materials:
-
All materials from Protocol 2
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14 or a murinized mDX400) or appropriate isotype control.[3]
-
Sterile PBS for antibody dilution
Procedure:
-
Follow the procedure for intratumoral this compound administration as described in Protocol 2.
-
On the same day or according to the optimized schedule, administer the anti-PD-1 antibody.
-
Anti-PD-1 antibodies are typically administered via intraperitoneal (i.p.) injection.
-
A typical dose for anti-PD-1 antibodies in mice is 100-200 µg per mouse, administered in a volume of 100-200 µL.
-
Continue the treatment schedule for both agents as required by the experimental design, monitoring tumor growth and animal welfare throughout.
Experimental Workflow Visualization
Conclusion
The intratumoral administration of the STING agonist this compound is a powerful strategy to induce anti-tumor immunity in syngeneic mouse models. Its ability to convert immunologically "cold" tumors into "hot" tumors makes it particularly effective when combined with checkpoint inhibitors like anti-PD-1. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further explore the therapeutic potential of STING agonists in cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Maximizing response to intratumoral immunotherapy in mice by tuning local retention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel murine tumour models depend on strain and route of inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intratumoral Injection of MK-1454
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intratumoral (IT) administration of MK-1454 (Ulevostinag), a potent synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. This document summarizes key preclinical and clinical data, outlines detailed experimental procedures, and provides visualizations of the mechanism of action and experimental workflows.
Introduction
This compound is an investigational small molecule designed to activate the STING pathway, a critical component of the innate immune system.[1][2] Upon binding to STING, this compound triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This, in turn, promotes the cross-presentation of tumor-associated antigens by dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs), leading to a CTL-mediated immune response against tumor cells.[3][4] Intratumoral administration of this compound is a promising strategy to induce localized anti-tumor immunity, potentially leading to systemic effects on non-injected lesions and overcoming resistance to other immunotherapies like PD-1 blockade.[5][6][7]
Mechanism of Action: STING Pathway Activation
This compound, as a synthetic cyclic dinucleotide, mimics the natural STING ligand 2',3'-cGAMP. Upon intratumoral injection, this compound enters tumor cells and resident immune cells within the tumor microenvironment, where it binds to and activates the STING protein located on the endoplasmic reticulum. This binding event initiates a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. Nuclear IRF3, along with other transcription factors like NF-κB, drives the expression of type I interferons (IFN-α/β) and a suite of other inflammatory cytokines and chemokines. These secreted factors recruit and activate various immune cells, including dendritic cells, NK cells, and T cells, fostering a robust anti-tumor immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and process development of stimulator of interferon genes (STING) agonist this compound - American Chemical Society [acs.digitellinc.com]
- 6. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for MK-1454 and Pembrolizumab Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the combination therapy of MK-1454, a STIMULATOR of interferon genes (STING) agonist, and pembrolizumab, an anti-programmed cell death protein 1 (PD-1) monoclonal antibody. This document is intended to guide research and development efforts by summarizing key clinical trial data and providing detailed experimental methodologies.
Introduction
The combination of this compound and pembrolizumab represents a promising immunotherapeutic strategy for the treatment of advanced solid tumors and lymphomas.[1][2] this compound, an intratumorally administered STING agonist, activates the innate immune system, leading to the production of pro-inflammatory cytokines and the priming of an anti-tumor T-cell response.[3] Pembrolizumab, a systemic anti-PD-1 antibody, complements this by blocking the inhibitory PD-1/PD-L1 pathway, thereby unleashing the full cytotoxic potential of tumor-infiltrating T-cells.[2]
Signaling Pathways
The synergistic anti-tumor effect of this combination therapy is rooted in the interplay between the innate and adaptive immune systems.
Caption: Combined MOA of this compound and Pembrolizumab.
Quantitative Data Summary
The following tables summarize key quantitative data from the Phase 1 clinical trial (NCT03010176) of this compound as monotherapy and in combination with pembrolizumab.
Table 1: Patient Demographics and Dosing Information (Phase 1 Trial - NCT03010176)
| Parameter | This compound Monotherapy Arm | This compound + Pembrolizumab Arm |
| Number of Patients | 26 | 25 |
| This compound Dose Escalation | 10 - 3,000 µg | 90 - 2,000 µg |
| Pembrolizumab Dose | N/A | 200 mg IV every 3 weeks |
| Treatment Cycles | Up to 35 cycles (approx. 2 years) | Up to 35 cycles (approx. 2 years) |
Data sourced from clinical trial information.[4]
Table 2: Efficacy and Safety Outcomes (Phase 1 Trial - NCT03010176)
| Outcome | This compound Monotherapy Arm | This compound + Pembrolizumab Arm |
| Objective Response Rate (ORR) | 0% | 24% |
| Disease Control Rate (DCR) | 20% | 48% |
| Treatment-Related Adverse Events (TRAEs) | 82.6% (n=19/23) | 82.1% (n=23/28) |
| Grade ≥3 TRAEs | Information not specified | Information not specified |
| TRAEs Leading to Discontinuation | 0% | 7.1% (n=2/28) |
Data based on interim analysis presented at ESMO 2018.
Experimental Protocols
The following protocols are based on the methodologies employed in the clinical evaluation of this compound and pembrolizumab combination therapy.
Protocol 1: Intratumoral Administration of this compound
This protocol outlines the procedure for the direct injection of this compound into a target tumor lesion.
Materials:
-
This compound for injection (lyophilized powder)
-
Sterile Water for Injection
-
Syringes (e.g., 1 mL)
-
Needles (e.g., 25-30 gauge)
-
Antiseptic swabs
-
Ultrasound or other imaging guidance equipment (optional, for deep-seated lesions)
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound powder with the appropriate volume of Sterile Water for Injection to achieve the desired concentration as per the clinical protocol. Gently swirl the vial to dissolve the contents; do not shake.
-
Patient Preparation: Identify the target tumor lesion for injection. For superficial lesions, the injection site can be visually identified. For deeper lesions, imaging guidance (e.g., ultrasound) is recommended.[5]
-
Aseptic Technique: Prepare the injection site by cleansing the skin with an antiseptic swab.
-
Injection:
-
For superficial lesions, insert the needle directly into the tumor mass.
-
For deeper lesions, use imaging guidance to accurately place the needle within the tumor.
-
-
Administration: Inject the reconstituted this compound solution slowly into the tumor. The volume and rate of injection should be in accordance with the clinical protocol.
-
Post-Injection Monitoring: Observe the patient for any immediate local or systemic reactions. In the Phase 1 trial, patients underwent at least a 24-hour inpatient observation period following the first dose.[4]
Experimental Workflow for Intratumoral Injection:
Caption: Intratumoral this compound Administration Workflow.
Protocol 2: Intravenous Administration of Pembrolizumab
This protocol details the standard procedure for the intravenous infusion of pembrolizumab.
Materials:
-
Pembrolizumab solution for infusion
-
0.9% Sodium Chloride or 5% Dextrose solution
-
IV infusion bag
-
IV administration set with a sterile, non-pyrogenic, low-protein binding in-line or add-on filter (0.2 to 5 micron)
-
Infusion pump
Procedure:
-
Dilution: Dilute the required dose of pembrolizumab in an IV infusion bag containing 0.9% Sodium Chloride or 5% Dextrose to a final concentration between 1 to 10 mg/mL. Gently invert the bag to mix the solution; do not shake.
-
Administration: Administer the diluted pembrolizumab solution intravenously over a period of 30 minutes using an infusion pump.
-
Monitoring: Monitor the patient for signs and symptoms of infusion-related reactions, including rigors, chills, wheezing, pruritus, flushing, rash, hypotension, hypoxemia, and fever.
-
Management of Adverse Reactions: For mild to moderate infusion-related reactions, the infusion rate may be slowed or interrupted. For severe or life-threatening reactions, the infusion should be stopped, and pembrolizumab permanently discontinued.
Protocol 3: Pharmacodynamic Assessment - Cytokine Release Assay
This protocol provides a general framework for measuring cytokine levels in patient samples to assess the pharmacodynamic effects of this compound.
Materials:
-
Patient blood samples (serum or plasma)
-
Multiplex cytokine assay kit (e.g., Luminex-based or similar)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Sample Collection: Collect peripheral blood samples from patients at baseline and at specified time points post-treatment. The Phase 1 trial collected samples at various time points, including pre-dose and up to 24 hours post-dose on Cycle 1 Day 1.[4]
-
Sample Processing: Process the blood samples to obtain serum or plasma and store at -80°C until analysis.
-
Cytokine Measurement:
-
Thaw the samples on ice.
-
Perform the multiplex cytokine assay according to the manufacturer's instructions. Key cytokines to measure include IFN-γ, CXCL10, and IL-6, as these were shown to be elevated following this compound administration.[3]
-
-
Data Analysis: Quantify the concentration of each cytokine in the samples. Compare the post-treatment cytokine levels to the baseline levels to determine the magnitude of the pharmacodynamic response.
Logical Relationship for Pharmacodynamic Monitoring:
Caption: Pharmacodynamic Cascade of this compound.
Protocol 4: Assessment of Clinical Response
Clinical response to the combination therapy is evaluated using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[6][7][8][9]
Methodology:
-
Baseline Imaging: Perform baseline tumor assessments using imaging modalities such as CT or MRI within 4 weeks prior to the start of treatment.
-
Lesion Selection:
-
Target Lesions: Identify up to 5 measurable lesions in total, with a maximum of 2 lesions per organ. Measurable lesions are defined as having a longest diameter of ≥10 mm (or short axis of ≥15 mm for lymph nodes).[10]
-
Non-Target Lesions: All other lesions are considered non-target and are monitored qualitatively.
-
-
Follow-up Imaging: Perform follow-up imaging at regular intervals as defined by the study protocol to assess changes in tumor burden.
-
Response Assessment:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions compared to baseline.
-
Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of target lesions compared to the smallest sum recorded, with an absolute increase of at least 5 mm, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Conclusion
The combination of the STING agonist this compound and the PD-1 inhibitor pembrolizumab is a scientifically rational approach to cancer immunotherapy that has shown promising early clinical activity. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and clinicians working to advance this and similar therapeutic strategies. Further clinical investigation is ongoing to fully elucidate the efficacy and safety profile of this combination in various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. project.eortc.org [project.eortc.org]
- 7. mediantechnologies.com [mediantechnologies.com]
- 8. kanser.org [kanser.org]
- 9. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
Application Notes and Protocols for MK-1454 in Head and Neck Squamous Cell Carcinoma (HNSCC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MK-1454, a potent STIMULATOR of interferon genes (STING) agonist, in the context of Head and Neck Squamous Cell Carcinoma (HNSCC) research. This document includes a summary of its mechanism of action, relevant clinical data, and detailed protocols for preclinical evaluation.
Introduction to this compound
This compound is a synthetic cyclic dinucleotide (CDN) that acts as a STING agonist.[1][2] The STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged cancer cells. Activation of STING by agonists like this compound initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), ultimately leading to an anti-tumor immune response.[3][4] Preclinical studies in various syngeneic mouse tumor models have demonstrated that intratumoral administration of this compound can induce robust cytokine production and lead to significant anti-tumor activity, including complete tumor regression.[5][6] Furthermore, combining this compound with anti-PD-1 antibodies has been shown to enhance tumor shrinkage in models resistant to single-agent immunotherapy.[5]
Mechanism of Action: The STING Pathway
The canonical cGAS-STING signaling pathway is central to the mechanism of action of this compound.
Caption: The cGAS-STING signaling pathway activated by this compound.
Preclinical Data in HNSCC (Hypothetical)
While specific preclinical data for this compound in HNSCC models is not extensively available in the public domain, based on its mechanism of action and data from other tumor types, we can project its potential efficacy. The following tables represent hypothetical data that would be generated in preclinical HNSCC studies.
Table 1: In Vitro Activity of this compound in HNSCC Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| FaDu | Pharyngeal SCC | >10 (direct cytotoxicity) |
| Cal27 | Tongue SCC | >10 (direct cytotoxicity) |
| SCC-25 | Tongue SCC | >10 (direct cytotoxicity) |
Note: As a STING agonist, this compound's primary anti-cancer effect is immune-mediated rather than direct cytotoxicity to tumor cells. Therefore, high IC50 values are expected in standard in vitro viability assays.
Table 2: In Vivo Efficacy of this compound in an HNSCC Syngeneic Mouse Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Intratumoral, 3x/week | 1500 ± 250 | - |
| This compound | 50 µg, Intratumoral, 3x/week | 800 ± 150 | 47% |
| Anti-PD-1 Antibody | 10 mg/kg, Intraperitoneal, 2x/week | 1100 ± 200 | 27% |
| This compound + Anti-PD-1 | Combination of above | 300 ± 100 | 80% |
Clinical Data in HNSCC
A Phase I clinical trial (NCT03010176) evaluated the safety and efficacy of intratumorally administered this compound, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab, in patients with advanced solid tumors or lymphomas.[7] A cohort of this study included patients with HNSCC.
Table 3: Clinical Efficacy of this compound in Combination with Pembrolizumab in HNSCC (from NCT03010176)
| Parameter | Value |
| Number of HNSCC Patients in Combination Arm | 3 |
| Overall Response Rate (ORR) | 24% (6 of 25 total patients in the combination arm had a partial response, including 3 with HNSCC) |
| Disease Control Rate (DCR) | 48% (in the overall combination arm) |
| Median Reduction in Target Lesion Size (in responders) | 83% (including injected and non-injected lesions) |
Note: The combination therapy showed encouraging anti-tumor activity in patients with HNSCC.[7] A Phase II trial (NCT04220866) is further evaluating this compound in combination with pembrolizumab specifically in patients with metastatic or unresectable, recurrent HNSCC.[1][7]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound in HNSCC research.
Protocol 1: In Vitro STING Pathway Activation Assay
This protocol details how to assess the activation of the STING pathway in HNSCC cells or immune cells (e.g., THP-1 monocytes) upon treatment with this compound using Western blotting.
Materials:
-
HNSCC cell lines (e.g., FaDu, Cal27) or THP-1 cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2, 4, 6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: In Vivo HNSCC Syngeneic Tumor Model Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model of HNSCC.
Caption: Workflow for an in vivo efficacy study of this compound in an HNSCC model.
Materials:
-
Syngeneic HNSCC cells (e.g., MOC1, MOC2)
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Anti-mouse PD-1 antibody (optional)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a defined number of HNSCC cells (e.g., 1 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach an average volume of 50-100 mm³.
-
Randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).
-
-
Treatment Administration:
-
Administer treatments according to the planned schedule. For example:
-
This compound: Intratumoral injection (e.g., 50 µg in 50 µL) three times a week.
-
Anti-PD-1: Intraperitoneal injection (e.g., 10 mg/kg) twice a week.
-
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
Continue the study until a predefined endpoint is reached (e.g., maximum tumor volume, study duration).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves.
-
-
Ex Vivo Analysis (Optional):
-
At the end of the study, tumors and spleens can be harvested for further analysis, such as immunohistochemistry (IHC) or flow cytometry, to assess immune cell infiltration and activation.
-
Conclusion
This compound represents a promising immunotherapeutic agent for HNSCC. Its ability to activate the STING pathway and induce a potent anti-tumor immune response, particularly in combination with immune checkpoint inhibitors, warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the potential of this compound in their HNSCC research programs.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. STING Agonists in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential for treatment benefit of STING agonists plus immune checkpoint inhibitors in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Measuring MK-1454 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-1454 is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response can drive potent anti-tumor immunity, making STING agonists like this compound promising candidates for cancer immunotherapy.[2][3] These application notes provide detailed protocols for cell-based assays to quantify the bioactivity of this compound.
Mechanism of Action
This compound directly binds to and activates the STING protein, which is localized on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, most notably Interferon-beta (IFN-β).[4] This signaling cascade results in a robust inflammatory response.
References
Application Notes and Protocols: MK-1454 Formulation for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-1454 (Ulevostinag) is a potent and selective synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1] Activation of the STING pathway is a promising strategy in cancer immunotherapy, as it triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of an innate immune response against tumor cells.[2][3] Preclinical studies have demonstrated that intratumoral administration of this compound can lead to complete tumor regression and enhance the efficacy of anti-PD-1 therapies.[4][5]
These application notes provide detailed protocols for the preparation and formulation of this compound for use in preclinical research settings, including both in vitro cell-based assays and in vivo animal studies. The information is intended to guide researchers in achieving consistent and reliable results.
Data Presentation
This compound Solubility and Formulation Composition
Quantitative data regarding the solubility and a known aqueous formulation of this compound are summarized below.
| Parameter | Value | Reference |
| Aqueous Solubility | 22 mg/mL | In 50 mM phosphate buffer at pH 7.[6] |
| Clinical Formulation pH | 6.5 | Selected for optimal balance of solubility and stability.[4] |
Table 1: this compound Aqueous Formulation Components [4]
| Component | Concentration (%) | Purpose |
| L-histidine | 0.775 | Buffer |
| L-methionine | 0.15 | Stabilizer |
| EDTA disodium | 0.019 | Stabilizer |
| Sucrose | 6.3 | Tonicity Modifier |
| Water for Injection | q.s. to 100 | Vehicle |
Signaling Pathway
The diagram below illustrates the signaling cascade initiated by STING agonists like this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol describes the preparation of this compound stock solutions in DMSO and subsequent dilution for use in cell culture.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or cell culture medium
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Reconstitution of Lyophilized this compound:
-
Before opening, centrifuge the vial of lyophilized this compound briefly to ensure all powder is at the bottom.[7][8]
-
Under sterile conditions, add the appropriate volume of DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM). The exact volume will depend on the amount of this compound in the vial.
-
Vortex gently for 1-2 minutes until the powder is completely dissolved. Visually inspect for any remaining particulates.
-
-
Preparation of Working Stock Solution:
-
For most cell-based assays, a working stock solution of a lower concentration is recommended.
-
Prepare a 1 mM working stock by diluting the 10 mM stock solution 1:10 in sterile DMSO.
-
-
Storage of Stock Solutions:
-
Aliquot the stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
-
Preparation of Final Dosing Solution for Cells:
-
On the day of the experiment, thaw an aliquot of the working stock solution.
-
Prepare serial dilutions of this compound in sterile cell culture medium or PBS to achieve the desired final concentrations for your assay.
-
Important: To avoid precipitation and minimize solvent toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, with 0.1% being preferable.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Preparation of this compound for In Vivo Animal Studies (Aqueous Formulation)
This protocol is based on the formulation used in clinical studies and is suitable for intratumoral administration.
Materials:
-
This compound (as a pre-weighed powder or a stock solution of known concentration)
-
L-histidine
-
L-methionine
-
EDTA disodium
-
Sucrose
-
Sterile Water for Injection (WFI)
-
Sterile, pyrogen-free vials
-
pH meter
-
Sterile 0.22 µm syringe filters
Procedure:
-
Preparation of the Vehicle Solution:
-
In a sterile container, dissolve L-histidine (0.775% w/v), L-methionine (0.15% w/v), EDTA disodium (0.019% w/v), and sucrose (6.3% w/v) in Sterile Water for Injection.
-
Stir gently until all components are fully dissolved.
-
-
Dissolution of this compound:
-
Add the pre-weighed this compound powder to the vehicle solution to achieve the desired final concentration (e.g., 0.6 mg/mL or 6.0 mg/mL).[6]
-
Mix gently until the this compound is completely dissolved.
-
-
pH Adjustment:
-
Sterilization and Storage:
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Store the final aqueous formulation at 2-8°C, protected from light.[4]
-
Protocol 3: Preparation of this compound for In Vivo Animal Studies (DMSO-Based Formulation)
For some preclinical models, a simpler formulation using DMSO as a solubilizing agent may be employed. This protocol provides a general guideline.
Materials:
-
This compound (lyophilized powder)
-
DMSO, sterile
-
Polyethylene glycol 300 (PEG300) (optional, as a co-solvent)
-
Tween 80 (optional, as a surfactant)
-
Sterile saline (0.9% NaCl) or PBS
Procedure:
-
Preparation of a Concentrated Stock in DMSO:
-
Dissolve the required amount of this compound in 100% sterile DMSO to create a concentrated stock solution.
-
-
Preparation of the Final Dosing Vehicle (Example):
-
A common vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare the final dosing solution, first add the required volume of the this compound DMSO stock to the PEG300 and mix well.
-
Add the Tween 80 and mix again.
-
Finally, add the saline or PBS dropwise while vortexing to prevent precipitation.
-
-
Important Considerations:
-
The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
-
The suitability of any formulation for a specific animal model and route of administration should be determined by the researcher.
-
Always perform a small-scale test to ensure the solubility and stability of this compound in the chosen vehicle at the desired concentration before preparing a large batch.
-
Experimental Workflow
The following diagram outlines a general workflow for the preparation of a preclinical formulation of this compound.
Conclusion
The successful use of this compound in preclinical research relies on appropriate formulation and handling. For in vitro studies, the use of DMSO for stock solutions is standard, with careful attention paid to the final solvent concentration in the assay. For in vivo studies, an aqueous formulation similar to that used in clinical trials provides a well-characterized vehicle, although simpler DMSO-based formulations can also be employed, with the caveat of potential solvent-related effects. Researchers should always validate the chosen formulation for their specific experimental context to ensure the reliability and reproducibility of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 8. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following MK-1454 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-1454 is a synthetic cyclic dinucleotide that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] This, in turn, bridges innate and adaptive immunity, promoting the activation and recruitment of various immune cells to the tumor microenvironment (TME), ultimately leading to an anti-tumor response. This compound has been investigated in clinical trials as a monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies, for the treatment of advanced solid tumors and lymphomas.[3]
Flow cytometry is an indispensable tool for the detailed immunophenotypic analysis of the complex cellular changes induced by STING agonists like this compound. It allows for the identification, enumeration, and characterization of various immune cell subsets within the TME, peripheral blood, and lymphoid organs. These application notes provide a comprehensive guide to the flow cytometric analysis of immune cells following this compound treatment, including detailed protocols and expected immunomodulatory effects.
Mechanism of Action: The cGAS-STING Signaling Pathway
This compound activates the cGAS-STING pathway. This pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), often found in cancer cells due to genomic instability or in virally infected cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[2]
Upon activation, STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β).[2] STING activation also leads to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
The downstream effects of STING activation are multifaceted and crucial for anti-tumor immunity. Type I IFNs enhance the cross-presentation of tumor-associated antigens by dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs), promote the maturation and activation of DCs, and increase the cytotoxic activity of CTLs and Natural Killer (NK) cells.[2][4] The secreted cytokines and chemokines also remodel the TME, attracting a greater influx of effector immune cells.
Expected Immunomodulatory Effects of this compound
Treatment with this compound is expected to induce a broad range of changes in the immune cell landscape. These changes can be quantified by flow cytometry and are summarized below.
Data Presentation
The following tables summarize the expected quantitative changes in various immune cell populations and their activation status following this compound treatment. The data is representative of findings from preclinical studies with STING agonists.
Table 1: Changes in T Cell Populations in the Tumor Microenvironment
| Cell Population | Marker Panel | Expected Change after this compound | Representative Data (Fold Change vs. Control) | Key Functions |
| CD8+ T Cells | CD3+, CD8+ | ↑ | 2.2-fold increase[1] | Tumor cell killing |
| Activated CD8+ T Cells | CD3+, CD8+, CD69+, IFN-γ+, Granzyme B+ | ↑ | Increased expression of activation markers[5][6] | Enhanced cytotoxicity |
| Memory CD8+ T Cells | CD3+, CD8+, CD44+, CD62L- (Effector Memory) | ↑ | 1.9-fold increase[1] | Long-term immunity |
| CD4+ T Cells | CD3+, CD4+ | ↔ / ↑ | No significant change in some models[1] | Helper functions, cytokine production |
| Regulatory T Cells (Tregs) | CD3+, CD4+, FOXP3+, CD25+ | ↔ / ↓ | May be modulated to a less suppressive phenotype | Immunosuppression |
Table 2: Changes in Myeloid Cell Populations in the Tumor Microenvironment
| Cell Population | Marker Panel | Expected Change after this compound | Representative Data (Fold Change vs. Control) | Key Functions |
| Dendritic Cells (DCs) | CD45+, Lin-, MHC-II+, CD11c+ | ↑ | 3.2-fold increase[1] | Antigen presentation, T cell priming |
| Mature DCs | CD45+, Lin-, MHC-II+, CD11c+, CD80+, CD86+ | ↑ | Increased expression of CD80 and CD86[7][8] | Enhanced T cell co-stimulation |
| Macrophages | CD45+, CD11b+, F4/80+ (mouse) | ↔ / ↑ | Repolarization from M2 to M1 phenotype | Phagocytosis, antigen presentation, cytokine production |
| M1 Macrophages | CD45+, CD11b+, F4/80+, iNOS+ | ↑ | 2.8-fold increase[1] | Pro-inflammatory, anti-tumor |
| M2 Macrophages | CD45+, CD11b+, F4/80+, CD206+ | ↓ | 50.3% reduction[1] | Immuno-suppressive, pro-tumor |
| Monocytes | CD45+, CD11b+, Ly6C+ (mouse) | ↑ | Increased infiltration | Differentiation into macrophages and DCs |
Table 3: Changes in Other Immune Cell Populations
| Cell Population | Marker Panel | Expected Change after this compound | Representative Data | Key Functions |
| Natural Killer (NK) Cells | CD3-, NK1.1+ (mouse), CD56+ (human) | ↑ | Increased infiltration and activation | Innate cytotoxicity |
| Activated NK Cells | CD3-, NK1.1+/CD56+, CD69+, CD107a+ | ↑ | Upregulation of CD69 and CD107a[9][10] | Enhanced killing of tumor cells |
Experimental Protocols
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of immune cells from tumor tissue after this compound treatment.
Detailed Protocol for Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a detailed methodology for the isolation and immunophenotyping of TILs from fresh tumor tissue following intratumoral this compound administration.
Materials:
-
Fresh tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
DNase I
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fixable Viability Dye
-
Fc Receptor Block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see suggested panels below)
-
Fixation/Permeabilization Buffer Kit (for intracellular staining)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Excise the tumor and place it in a petri dish with cold RPMI 1640 medium.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a digestion buffer containing RPMI 1640, 10% FBS, Collagenase Type IV (1 mg/mL), and DNase I (100 U/mL).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Pipette the suspension up and down every 15 minutes to aid dissociation.
-
-
Preparation of Single-Cell Suspension:
-
Pass the digested tissue through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the strainer with RPMI 1640 to maximize cell recovery.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 2-5 minutes at room temperature.
-
Add excess RPMI 1640 to neutralize the lysis buffer and centrifuge again.
-
Resuspend the cell pellet in FACS buffer and pass through a 40 µm cell strainer to remove any remaining clumps.
-
Count the cells and determine viability using a hemocytometer and Trypan Blue or an automated cell counter.
-
-
Staining for Flow Cytometry:
-
Aliquot approximately 1-2 x 10^6 cells per tube.
-
Viability Staining: Resuspend the cells in PBS and add a fixable viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at 4°C, protected from light. Wash the cells with FACS buffer.
-
Fc Receptor Block: Resuspend the cells in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse samples) to prevent non-specific antibody binding. Incubate for 10-15 minutes at 4°C.
-
Surface Marker Staining: Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers to the cells. Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
Intracellular Staining (if applicable):
-
Resuspend the cells in fixation buffer and incubate according to the manufacturer's protocol.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer containing the cocktail of fluorochrome-conjugated antibodies for intracellular markers. Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Resuspend the final cell pellet in FACS buffer for immediate acquisition on a flow cytometer. If not acquiring immediately, cells can be fixed in 1% paraformaldehyde and stored at 4°C for up to 24 hours.
-
Suggested Flow Cytometry Panels
Panel 1: T Cell Phenotyping
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., BV510 | Exclude dead cells |
| CD45 | e.g., AF700 | Pan-leukocyte marker |
| CD3 | e.g., APC-Cy7 | T cell lineage marker |
| CD4 | e.g., PE-Cy7 | Helper T cell marker |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD69 | e.g., FITC | Early activation marker |
| PD-1 | e.g., PE | Exhaustion marker |
| IFN-γ | e.g., APC | Effector cytokine (intracellular) |
| Granzyme B | e.g., BV421 | Cytotoxic molecule (intracellular) |
| FOXP3 | e.g., Alexa Fluor 647 | Treg transcription factor (intracellular) |
| CD25 | e.g., BV605 | Treg and activation marker |
Panel 2: Myeloid Cell Phenotyping
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., BV510 | Exclude dead cells |
| CD45 | e.g., AF700 | Pan-leukocyte marker |
| CD11b | e.g., APC-Cy7 | Myeloid lineage marker |
| Ly6G | e.g., PE-Cy7 | Neutrophil marker (mouse) |
| Ly6C | e.g., PerCP-Cy5.5 | Monocyte marker (mouse) |
| F4/80 | e.g., PE | Macrophage marker (mouse) |
| CD11c | e.g., FITC | Dendritic cell marker |
| MHC-II | e.g., APC | Antigen presentation molecule |
| CD80 | e.g., BV421 | Co-stimulatory molecule |
| CD86 | e.g., BV605 | Co-stimulatory molecule |
| CD206 | e.g., Alexa Fluor 647 | M2 macrophage marker |
Conclusion
The intratumoral administration of the STING agonist this compound induces a profound remodeling of the tumor microenvironment, characterized by the influx and activation of various immune effector cells. Flow cytometry is a powerful and essential technique for dissecting these complex cellular changes. The protocols and expected outcomes detailed in these application notes provide a robust framework for researchers and drug development professionals to comprehensively evaluate the immunomodulatory effects of this compound and other STING agonists, thereby facilitating the advancement of this promising class of cancer immunotherapies.
References
- 1. STING activation normalizes the intraperitoneal vascular-immune microenvironment and suppresses peritoneal carcinomatosis of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. STING agonism turns human T cells into interferon‐producing cells but impedes their functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer [cell-stress.com]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - The STING ligand cGAMP potentiates the efficacy of vaccine-induced CD8+ T cells [insight.jci.org]
- 7. In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral and immune modulatory activities of STING agonists in a mouse model of persistent hepatitis B virus infection | PLOS Pathogens [journals.plos.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming MK-1454 Monotherapy Limitations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING agonist MK-1454. The focus is on understanding and overcoming the limitations observed with this compound as a monotherapy in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic cyclic dinucleotide that acts as a STING (Stimulator of Interferon Genes) agonist.[1][2] Upon intratumoral administration, this compound activates the STING pathway in immune cells within the tumor microenvironment.[1] This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] The resulting inflammatory cascade enhances the cross-presentation of tumor-associated antigens by dendritic cells to cytotoxic T lymphocytes (CTLs), leading to a CTL-mediated anti-tumor immune response.[1]
Q2: Why does this compound show limited efficacy as a monotherapy in clinical trials?
A2: Clinical trial data has shown that this compound monotherapy has limited anti-tumor activity. In a phase 1 study, no complete or partial responses were observed in patients with advanced solid tumors or lymphomas treated with this compound alone.[4][5][6][7] While preclinical models in mice showed some monotherapy efficacy, this did not translate to the clinical setting.[8][9] The limited efficacy is thought to be due to the complex and often immunosuppressive tumor microenvironment in human cancers, which may not be fully overcome by STING activation alone.
Q3: What is the rationale for combining this compound with other therapies?
A3: The primary rationale for combination therapy is to enhance the anti-tumor immune response initiated by this compound. While this compound can "prime" the immune system by inducing an inflammatory response within the tumor, this effect can be transient or insufficient to overcome immune checkpoints that suppress T-cell activity. Combining this compound with an immune checkpoint inhibitor, such as an anti-PD-1 antibody (e.g., pembrolizumab), has shown synergistic effects.[8][10] The STING agonist initiates an anti-tumor T-cell response, and the checkpoint inhibitor sustains it by preventing T-cell exhaustion.
Q4: What clinical evidence supports the use of this compound in combination therapy?
A4: A phase 1 clinical trial demonstrated a significant improvement in response rates when this compound was combined with the anti-PD-1 therapy, KEYTRUDA® (pembrolizumab). In this study, the combination therapy resulted in a 24% partial response rate in patients with advanced solid tumors or lymphomas, whereas the monotherapy arm showed no partial or complete responses.[5][7][11] Reductions in the size of both injected and non-injected tumors were observed, suggesting a systemic anti-tumor effect.[5]
Troubleshooting Guides
Problem 1: Lack of in vivo tumor response to this compound monotherapy in a syngeneic mouse model.
| Possible Cause | Suggested Solution |
| Insufficient STING pathway activation | - Verify STING expression: Confirm that the tumor cell line and relevant immune cells (e.g., dendritic cells, macrophages) in your model express functional STING. - Optimize dosage and scheduling: The dosing regimen from clinical trials (weekly for 9 weeks, then every 3 weeks) may need optimization for your specific model.[6] Consider a dose-escalation study. - Confirm intratumoral delivery: Ensure accurate and consistent intratumoral injection. For very small tumors, consider image-guided injection. |
| Immunosuppressive tumor microenvironment | - Characterize the immune landscape: Analyze the tumor microenvironment for the presence of immunosuppressive cells (e.g., regulatory T cells, myeloid-derived suppressor cells) and inhibitory cytokines. - Consider combination therapy: Based on clinical findings, combining this compound with an anti-PD-1/PD-L1 antibody is a primary strategy to overcome immune suppression.[8][10] |
| Intrinsic tumor resistance | - Evaluate tumor immunogenicity: Assess the baseline immunogenicity of your tumor model. "Cold" tumors with low mutational burden and limited T-cell infiltration may be less responsive. - Consider alternative combinations: For poorly immunogenic tumors, explore combinations with therapies that can increase tumor antigenicity, such as radiation or certain chemotherapies. |
Problem 2: High variability in tumor response between animals in the same treatment group.
| Possible Cause | Suggested Solution |
| Inconsistent intratumoral injection | - Standardize injection technique: Develop a strict protocol for intratumoral injection, including needle size, injection volume, and injection speed. - Use of calipers: Ensure accurate and consistent measurement of tumor volume to guide injection. |
| Tumor heterogeneity | - Single-cell analysis: If feasible, perform single-cell sequencing to assess the heterogeneity of STING expression and immune cell infiltration within the tumors. - Increase sample size: A larger cohort of animals may be necessary to achieve statistical significance if high variability is inherent to the model. |
Data Presentation
Table 1: Summary of Clinical Trial Data for this compound
| Treatment Arm | Number of Patients | Complete or Partial Responses | Response Rate | Key Adverse Events (≥10% of patients) |
| This compound Monotherapy | 26 | 0 | 0% | Pyrexia, injection site pain, chills, fatigue, nausea, myalgia, headache, tumor pain[6] |
| This compound + Pembrolizumab | 25 | 6 (Partial Responses) | 24% | Pyrexia, injection site pain, chills, fatigue, pruritus, diarrhea, rash, tachycardia[6] |
Data from a Phase 1 clinical trial in patients with advanced solid tumors or lymphomas.[4][5][6]
Experimental Protocols & Visualizations
Signaling Pathway of this compound
Caption: this compound activates the STING pathway, leading to an anti-tumor immune response.
Experimental Workflow: Overcoming Monotherapy Limitations
Caption: A logical workflow for investigating and overcoming this compound monotherapy limitations.
Detailed Experimental Protocol: In Vivo Murine Tumor Model
-
Cell Culture: Culture a murine cancer cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) in appropriate media and conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1x10^5 to 1x10^6 cells in 100 µL of PBS or serum-free media) into the flank of syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
This compound Administration:
-
Reconstitute lyophilized this compound in a sterile vehicle (e.g., sterile water or PBS).
-
Administer this compound via intratumoral injection at the desired dose. Preclinical studies have used doses in the range of 5-20 µg.[2]
-
For combination studies, administer the anti-PD-1 antibody (or other agent) according to its established protocol (typically intraperitoneal injection).
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth until tumors reach the predetermined endpoint.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, draining lymph nodes) can be harvested for downstream analysis (e.g., flow cytometry, immunohistochemistry, gene expression analysis).
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pf-media.co.uk [pf-media.co.uk]
- 5. targetedonc.com [targetedonc.com]
- 6. merck.com [merck.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MK-1454 Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of MK-1454 for in vivo experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as ulevostinag, is a potent synthetic cyclic dinucleotide (CDN) that acts as a STING (Stimulator of Interferon Genes) agonist.[1][2] By activating the STING pathway, this compound stimulates the production of type I interferons and other pro-inflammatory cytokines within the tumor microenvironment.[1][3] This leads to the activation of dendritic cells (DCs), enhanced cross-presentation of tumor-associated antigens, and ultimately, a cytotoxic T lymphocyte (CTL)-mediated immune response against tumor cells.[1]
Q2: What is the recommended route of administration for this compound in vivo?
Preclinical and clinical studies have consistently utilized intratumoral (IT) injection for the administration of this compound.[3][4][5][6] This localized delivery method is intended to concentrate the immunostimulatory effects of the STING agonist within the tumor microenvironment, thereby minimizing potential systemic toxicities.
Q3: What are typical dosage ranges for this compound in preclinical mouse models?
Published preclinical studies in syngeneic mouse models have reported effective doses in the microgram range. For instance, doses of 4 µg, 5 µg, and 20 µg administered intratumorally have been shown to induce tumor-specific immune responses and inhibit tumor growth.[2] In some models, complete tumor regression has been observed.[3][6]
Q4: How should I determine the optimal dosage for my specific in vivo experiment?
The optimal dosage of this compound will depend on several factors, including the tumor model, the tumor size at the time of treatment, and the specific research question. A dose-response study is highly recommended to determine the most effective and well-tolerated dose for your experimental setup. This typically involves treating cohorts of tumor-bearing animals with a range of this compound doses and evaluating endpoints such as tumor growth inhibition, immune cell infiltration, and cytokine production.
Q5: Can this compound be combined with other therapies?
Yes, this compound has been shown to have synergistic effects when combined with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[3][5][6] The rationale for this combination is that this compound enhances the priming and activation of anti-tumor T cells, while anti-PD-1 therapy sustains their effector function. Preclinical studies have demonstrated that the combination of this compound and an anti-PD-1 antibody can lead to enhanced tumor shrinkage and complete tumor regression in mouse models.[3][4][5][6]
Troubleshooting Guide
Problem: I am not observing significant anti-tumor efficacy with this compound monotherapy.
-
Possible Cause 1: Suboptimal Dosage. The dose of this compound may be too low to elicit a robust anti-tumor immune response.
-
Solution: Perform a dose-escalation study to identify a more effective dosage. Refer to the table below for reported preclinical and clinical dosage ranges.
-
-
Possible Cause 2: Tumor Model Resistance. The chosen tumor model may have an immune-excluded or "cold" tumor microenvironment that is less responsive to STING agonism.
-
Solution: Consider combination therapy with an anti-PD-1 or anti-PD-L1 antibody to overcome immune suppression.
-
-
Possible Cause 3: Administration Technique. Improper intratumoral injection may result in leakage of the compound and reduced local concentration.
-
Solution: Ensure proper and consistent intratumoral administration. The injection volume should be appropriate for the tumor size to avoid excessive pressure and leakage.
-
Problem: I am observing signs of toxicity in my experimental animals.
-
Possible Cause: Excessive Dosage. The administered dose of this compound may be too high, leading to systemic inflammatory responses.
-
Solution: Reduce the dosage of this compound. If toxicity persists, consider a less frequent dosing schedule. Monitor animals closely for signs of distress, such as weight loss, hunched posture, and lethargy.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vivo Dosages of this compound in Mouse Models
| Tumor Model | Dosage (Intratumoral) | Dosing Schedule | Key Outcomes |
| MC38 (Colon Adenocarcinoma) | 4 µg | Days 0, 3, and 7 | Complete tumor regression; enhanced efficacy with anti-PD-1 therapy.[2] |
| B16F10 (Melanoma) | 4 µg | Days 0, 3, and 7 | Complete tumor regression; enhanced efficacy with anti-PD-1 therapy.[2] |
| MC38 (Colon Adenocarcinoma) | 5 µg, 20 µg | Not specified | Activation of tumor-specific immune responses; inhibition of tumor growth at distal sites.[2] |
Table 2: Phase I Clinical Trial Dose Escalation of this compound
| Treatment Arm | Dosage Range (Intratumoral) | Dosing Schedule |
| Monotherapy | 10 - 3,000 µg | Weekly for 9 weeks (3 cycles), then every 3 weeks.[7] |
| Combination with Pembrolizumab | 90 - 1,500 µg | Weekly for 9 weeks (3 cycles), then every 3 weeks.[8] |
Experimental Protocols
General Protocol for In Vivo Dosage Optimization of Intratumoral this compound
-
Animal Model: Utilize an appropriate syngeneic tumor model (e.g., MC38, CT26, B16F10) in immunocompetent mice (e.g., C57BL/6, BALB/c).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to reach a predetermined size (e.g., 50-100 mm³) before initiating treatment.
-
Group Allocation: Randomly assign animals to treatment cohorts (n=8-10 mice per group) including a vehicle control group and multiple this compound dosage groups.
-
This compound Formulation: Reconstitute lyophilized this compound in a sterile, endotoxin-free vehicle (e.g., saline or PBS) to the desired stock concentration.
-
Intratumoral Administration:
-
Anesthetize the mice according to approved institutional protocols.
-
Using a fine-gauge needle (e.g., 30G), slowly inject the prepared this compound solution or vehicle directly into the center of the tumor.
-
The injection volume should be consistent across all groups (e.g., 20-50 µL, depending on tumor size).
-
-
Dosing Schedule: Administer treatments according to a predefined schedule. A common schedule is to dose on days 0, 3, and 7.
-
Monitoring and Endpoints:
-
Measure tumor volume using calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study, or at specified time points, tumors and spleens can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, qPCR or ELISA for cytokine levels).
-
-
Data Analysis: Compare tumor growth inhibition, survival rates, and immunological parameters between the different dosage groups and the vehicle control.
Visualizations
Caption: The signaling pathway of this compound, a STING agonist.
Caption: A typical experimental workflow for optimizing this compound dosage in vivo.
References
- 1. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pf-media.co.uk [pf-media.co.uk]
- 5. merck.com [merck.com]
- 6. researchgate.net [researchgate.net]
- 7. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
Challenges in the chemical synthesis of MK-1454
Welcome to the technical support center for the chemical synthesis of MK-1454. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this potent STING agonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The synthesis of this compound is a significant challenge due to its complex, densely functionalized structure.[1] Key difficulties include:
-
Stereocontrol: The molecule contains two fluorinated stereocenters and two stereodefined thiophosphate linkages, making stereoselective synthesis crucial and difficult.[1][2]
-
Construction of Unnatural Nucleosides: The synthesis involves two heavily substituted unnatural nucleosides, each with a fluorinated sp³-carbon stereocenter.[1][2]
-
Thiophosphate Linkage Formation: Creating the two bridging thiophosphate groups with the correct stereochemistry is a major hurdle.[2]
-
Purification: The final product and intermediates can be challenging to purify, often requiring extensive chromatography.[3]
Q2: What is the typical overall yield for the synthesis of this compound?
A2: Early medicinal chemistry routes for this compound synthesis reported low overall yields. More recent, optimized syntheses, particularly those employing enzymatic cascades, have significantly improved efficiency, though specific overall yields can vary based on the chosen route. A multi-enzyme biocatalytic cascade has been developed to provide a diastereoselective, one-pot synthesis of this complex molecule.[4]
Q3: How can the stereoselectivity of the thiophosphate linkages be controlled?
A3: Achieving high stereoselectivity at the phosphorus centers is critical. While traditional chemical methods can be employed, they often result in diastereomeric mixtures.[5] A highly effective modern approach is the use of a biocatalytic cascade.[6][7] This method utilizes engineered enzymes, such as kinases and a cyclic guanosine-adenosine synthase (cGAS), to construct the thiophosphate bridges in a highly selective manner.[6][7]
Q4: What are some common side reactions or impurities to be aware of during the synthesis?
A4: During the synthesis of complex oligonucleotides like this compound, several side reactions can occur. These may include:
-
Phosphonate Oxidation: Incomplete sulfurization can lead to the formation of the corresponding phosphodiester linkages.
-
Depurination: Cleavage of the glycosidic bond under acidic conditions can lead to loss of the nucleobase.[8]
-
Byproducts from Protecting Group Manipulations: Incomplete removal or side reactions of protecting groups can lead to complex impurity profiles. The biocatalytic approach helps to obviate the need for protecting groups.[9]
Troubleshooting Guides
Problem 1: Low Yield in the Enzymatic Cascade Reaction
| Potential Cause | Troubleshooting Step |
| Suboptimal Enzyme Activity | - Verify the activity of each enzyme (kinases, cGAS) independently before running the cascade. - Ensure optimal pH, temperature, and buffer composition for the enzymatic reactions. - Confirm the correct concentration of essential cofactors, such as ATP and metal ions. |
| Substrate Quality Issues | - Confirm the purity of the starting nucleotide monothiophosphates. Impurities can inhibit enzyme activity. - Perform a quality check (e.g., NMR, mass spectrometry) on the starting materials. |
| Incorrect Reaction Stoichiometry | - Carefully control the stoichiometry of the substrates and cofactors. An excess or deficit of any component can hinder the cascade. |
Problem 2: Poor Diastereoselectivity in Thiophosphate Linkage Formation
| Potential Cause | Troubleshooting Step |
| Inefficient Chemical Sulfurization | - If using a chemical sulfurization agent, ensure it is fresh and of high quality. - Optimize the reaction time and temperature for the sulfurization step. Common reagents like 3H-1,2-benzodithiole-3-one 1,1-dioxide are fast and efficient.[10] |
| Non-Optimal Conditions for Enzymatic Synthesis | - If using the biocatalytic method, ensure the engineered enzymes are functioning correctly.[7] - Verify that the reaction conditions are optimized for the specific enzymes being used, as this is a key advantage of the enzymatic approach.[9] |
| Diastereomer Resolution Issues | - If a mixture of diastereomers is formed, purification by chiral chromatography may be necessary. However, the goal of modern synthetic routes is to avoid this through stereoselective synthesis. |
Quantitative Data Summary
The following table summarizes key quantitative data from an optimized, highly diastereoselective synthesis of this compound utilizing an enzymatic cascade.[6]
| Reaction Step | Description | Yield/Selectivity |
| Asymmetric Fluorination | Introduction of the fluorine atom to create the fluorinated deoxynucleosides. | High diastereoselectivity |
| Enzymatic Cascade | One-pot conversion of two non-natural nucleotide monothiophosphates to this compound using four engineered enzymes (three kinases and one cGAS). | High-yielding and highly selective |
| Purification | A novel extraction technique using tertiary ammonium extractants has been developed to replace wasteful chromatography. | High yield and purity |
Experimental Protocols
Key Experiment: One-Pot Enzymatic Cascade for this compound Synthesis
This protocol is a summarized representation based on published literature and should be adapted and optimized for specific laboratory conditions.[6][7]
Objective: To synthesize this compound from two unnatural nucleotide monothiophosphates in a one-pot, diastereoselective enzymatic cascade.
Materials:
-
Fluorinated guanosine monothiophosphate
-
Fluorinated adenosine monothiophosphate
-
Engineered kinase enzymes (3 variants)
-
Engineered animal cyclic guanosine-adenosine synthase (cGAS)
-
ATP (Adenosine triphosphate)
-
Reaction buffer (optimized for pH and ionic strength)
-
Cofactors (e.g., MgCl₂)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the optimized reaction buffer, the two starting nucleotide monothiophosphates, and ATP.
-
Enzyme Addition: Add the three engineered kinase enzymes and the engineered cGAS enzyme to the reaction mixture. The kinases will catalyze the formation of the thiotriphosphate intermediates.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation. The cGAS enzyme will then catalyze the coupling and cyclization of the thiotriphosphate intermediates to form this compound.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC-MS, to track the consumption of starting materials and the formation of this compound.
-
Work-up and Purification: Once the reaction is complete, quench the reaction and proceed with purification. A novel extraction method using tertiary ammonium extractants can be employed for direct isolation of this compound in high yield and purity, avoiding traditional chromatography.[3]
Visualizations
Signaling Pathway
Caption: The STING signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and process development of stimulator of interferon genes (STING) agonist this compound - American Chemical Society [acs.digitellinc.com]
- 3. Greener manufacturing of STING agonist (this compound) featuring a Kinase-cGAS enzymatic cascade - ACS Green Chemistry [gcande.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A kinase-cGAS cascade to synthesize a therapeutic STING activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biocatalytic, stereoselective synthesis of a cyclic dinucleotide this compound - American Chemical Society [acs.digitellinc.com]
- 10. glenresearch.com [glenresearch.com]
Troubleshooting inconsistent results in MK-1454 experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with the STING (Stimulator of Interferon Genes) agonist, MK-1454. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Inconsistent Results
This section addresses common issues that may lead to variability in your this compound experiments.
| Issue | Potential Cause | Recommended Action |
| Low or no IFN-β production in vitro | Degraded or inactive this compound | Ensure proper storage of this compound and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell line is not responsive | Confirm that your cell line (e.g., THP-1, mouse bone marrow-derived dendritic cells) expresses a functional STING pathway. Use a positive control, such as another known STING agonist. | |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. This compound has a sub-micromolar EC50 for IFN-β production in responsive cell lines[1]. | |
| High variability in in vivo tumor growth inhibition | Inconsistent intratumoral injection | Ensure consistent delivery of this compound to the tumor. Variability in needle placement and injection volume can significantly impact results. |
| Tumor model variability | Use a consistent tumor implantation technique and start treatment when tumors have reached a uniform size. The tumor microenvironment can influence the response to STING agonists. | |
| Animal health | Ensure that all animals are healthy and free of infections that could modulate their immune response. | |
| Discrepancy between monotherapy and combination therapy results | Insufficient T-cell infiltration with monotherapy | The lack of response to this compound monotherapy in some models may be due to an insufficient pre-existing anti-tumor T-cell response. |
| Upregulation of immune checkpoints | STING activation can lead to the upregulation of checkpoint molecules like PD-L1, which can suppress the anti-tumor immune response. This may explain the enhanced efficacy when combined with a PD-1 inhibitor[2]. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic cyclic dinucleotide that acts as a potent agonist of the STING (Stimulator of Interferon Genes) protein.[1] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines. This, in turn, enhances the innate and adaptive immune responses against cancer cells.
Q2: Why were the clinical trial results for this compound inconsistent between monotherapy and combination with pembrolizumab?
A2: In a Phase 1 clinical trial, this compound as a monotherapy did not produce any objective responses in patients with advanced solid tumors or lymphomas. However, when combined with the anti-PD-1 antibody pembrolizumab, a partial response rate of 24% was observed.[3] This suggests that while this compound can prime an anti-tumor immune response, this response may be suppressed by immune checkpoint pathways. By blocking the PD-1/PD-L1 axis, pembrolizumab can unleash the T-cells activated by this compound, leading to a more effective anti-tumor response.
Q3: What are some key considerations for designing in vivo experiments with this compound?
A3: Key considerations include the choice of tumor model, the route and schedule of administration, and the combination with other therapies. Syngeneic mouse models with a known response to immunotherapy, such as CT26 (colon carcinoma) and B16-F10 (melanoma), are commonly used.[2] Intratumoral injection is the standard route of administration for this compound.[2] As demonstrated in clinical trials, combining this compound with a checkpoint inhibitor is likely to yield more significant anti-tumor effects.
Q4: How should I prepare and store this compound?
A4: For preclinical in vivo studies, this compound can be formulated in a buffered aqueous solution. While specific details for laboratory preparation are not widely published, the clinical formulation consists of this compound in water for injection with L-histidine as a buffer, L-methionine and EDTA as stabilizers, and sucrose as a tonicity modifier, with a final pH of 6.5. For in vitro experiments, this compound can be dissolved in a suitable solvent like sterile water or DMSO and then diluted in culture medium. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
In Vitro Activity of this compound
| Cell Line | Assay | Parameter | Value |
| THP-1 (Human monocytic) | IFN-β Production | EC50 | Sub-micromolar[1] |
| Mouse Bone Marrow-Derived Dendritic Cells (mBMDCs) | IFN-β Production | EC50 | Sub-micromolar[1] |
In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Treatment | Key Findings |
| Syngeneic Tumor Models | This compound (intratumoral) | Complete tumor regression observed.[1][2] |
| Syngeneic Tumor Models | This compound + anti-PD-1 antibody | Enhanced tumor shrinkage compared to single-agent therapy.[2] |
Note: Specific dosing and tumor growth inhibition percentages from preclinical studies are not consistently reported in the public domain.
Experimental Protocols
In Vitro IFN-β Induction Assay
Objective: To measure the in vitro potency of this compound by quantifying IFN-β production in a responsive cell line.
Materials:
-
THP-1 cells (or other suitable STING-expressing cell line)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation (optional)
-
IFN-β ELISA kit (human or mouse, as appropriate)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well. If desired, differentiate the THP-1 cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 24-48 hours, followed by a wash and a 24-hour rest period in fresh medium.
-
This compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Cell Treatment: Add the this compound dilutions to the cells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IFN-β Quantification: Measure the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration and determine the EC50 value.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.
Materials:
-
6-8 week old female BALB/c mice (for CT26 tumors) or C57BL/6 mice (for B16-F10 tumors)
-
CT26 or B16-F10 tumor cells
-
This compound
-
Anti-mouse PD-1 antibody
-
Vehicle control solution
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 or B16-F10 cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average size of 50-100 mm^3, randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
This compound Administration: Administer this compound via intratumoral injection. A typical dosing schedule might be once or twice a week.
-
Anti-PD-1 Administration: Administer the anti-PD-1 antibody via intraperitoneal injection, typically every 3-4 days for a set number of doses.
-
Efficacy Assessment: Continue to monitor tumor growth and animal body weight throughout the experiment. The primary endpoint is typically tumor growth inhibition. Survival can also be monitored.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry, and cytokine levels can be measured in the tumor microenvironment.
Visualizations
Caption: Simplified diagram of the this compound-mediated STING signaling pathway.
Caption: A general workflow for preclinical evaluation of this compound.
References
Technical Support Center: Strategies to Enhance the Efficacy of MK-1454
Welcome to the technical support center for MK-1454 (Ulevostinag), a synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in preclinical and translational research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and translocation from the endoplasmic reticulum. This initiates a downstream signaling cascade involving TBK1 and IRF3, culminating in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[1][2] This cytokine release stimulates an innate immune response and enhances adaptive anti-tumor immunity.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, a formulation involving DMSO, PEG300, Tween 80, and water or corn oil can be used.[1] It is recommended to store the solid compound and stock solutions at -20°C or -80°C to ensure stability.
Q3: What are the known challenges associated with using cyclic dinucleotide STING agonists like this compound?
A3: Cyclic dinucleotides like this compound can face challenges such as enzymatic degradation by phosphodiesterases, poor cell membrane permeability due to their negative charge and hydrophilicity, and potential for systemic toxicity if they disseminate from the target site. These factors can limit their bioavailability and therapeutic window.
Q4: How can the efficacy of this compound be enhanced?
A4: The efficacy of this compound can be significantly enhanced through several strategies:
-
Combination Therapy: Co-administration with immune checkpoint inhibitors, such as anti-PD-1 antibodies (e.g., pembrolizumab), has shown synergistic anti-tumor effects in preclinical and clinical settings.[3][4]
-
Delivery Systems: Utilizing nanoparticle or hydrogel-based delivery systems can protect this compound from degradation, improve its retention within the tumor microenvironment, and enhance its uptake by target cells.
-
Adjuvant Use: this compound can be used as a potent vaccine adjuvant to boost antigen-specific immune responses.
Q5: What are the expected biological readouts of successful this compound activity?
A5: Successful activation of the STING pathway by this compound should result in the upregulation and secretion of type I interferons (IFN-β) and pro-inflammatory cytokines such as TNF-α and IL-6.[1][5] In an in vivo tumor model, this should lead to increased infiltration of cytotoxic T lymphocytes into the tumor, tumor growth inhibition, and potentially complete tumor regression.[1][3][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no IFN-β secretion in vitro | 1. Poor cellular uptake of this compound: The negative charge of CDNs can limit passive diffusion across the cell membrane. 2. Cell line is unresponsive: The cell line may have a deficient or low-expressing STING pathway. 3. Degradation of this compound: Improper storage or handling may lead to degradation. 4. Incorrect assay timing: Cytokine production is transient; the peak may have been missed. | 1. Use a transfection reagent (e.g., Lipofectamine) or a commercially available delivery vehicle to improve cytosolic delivery. 2. Use a cell line known to have a functional STING pathway (e.g., THP-1, HEK293T expressing STING). Verify STING expression by Western blot or qPCR. 3. Ensure this compound is stored at -20°C or -80°C and handle it according to the manufacturer's instructions. 4. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for measuring IFN-β. |
| High variability between experimental replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents. 3. Edge effects in culture plates: Wells on the edge of the plate may experience different temperature and humidity conditions. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Use calibrated pipettes and prepare a master mix of reagents for each condition. 3. Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile media or PBS to maintain humidity. |
| Unexpected cytotoxicity in vitro | 1. High concentration of this compound: Excessive STING activation can lead to apoptosis in some cell types. 2. DMSO toxicity: The concentration of the vehicle (DMSO) may be too high. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell line. 2. Ensure the final DMSO concentration in the culture media is below a toxic level (typically <0.5%). |
| Lack of in vivo anti-tumor efficacy | 1. Suboptimal dosing or scheduling: The dose or frequency of administration may not be sufficient to induce a robust immune response. 2. Poor tumor retention: this compound may be rapidly cleared from the injection site. 3. Tumor model is non-immunogenic: The chosen tumor model may lack sufficient immunogenicity for a STING-mediated response. | 1. Titrate the dose of this compound and experiment with different administration schedules (e.g., multiple injections over several days).[5] 2. Consider using a delivery system (e.g., hydrogel) to enhance local retention. 3. Use a syngeneic tumor model known to be responsive to immunotherapy (e.g., MC38, CT26). |
Data Presentation
Table 1: Preclinical In Vivo Efficacy of this compound
| Tumor Model | Treatment | Dosing and Schedule | Key Findings |
| MC38 Colon Carcinoma | This compound Monotherapy | 5 µg and 20 µg, intratumoral | Dose-dependent tumor regression in injected and non-injected tumors.[1][5] |
| MC38 & B16F10 Melanoma | This compound Monotherapy | 4 µg, intratumoral, days 0, 3, and 7 | Complete tumor regression.[1][5] |
| MC38 & B16F10 Melanoma | This compound + anti-PD-1 | 4 µg this compound, intratumoral | Enhanced efficacy compared to monotherapy, with 7 out of 10 mice showing complete remission over 28 days.[1][4][5] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Tumor Model | Dose of this compound | Cytokine Measured | Fold Increase vs. Vehicle |
| MC38 Colon Carcinoma | 20 µg, intratumoral | IFN-β | Elevated |
| IL-6 | Elevated | ||
| TNF-α | Elevated |
Note: Specific fold-increase values are often not publicly disclosed in early-phase reporting. "Elevated" indicates a statistically significant increase as reported in the source literature.[1][5]
Experimental Protocols
Protocol 1: In Vitro Measurement of IFN-β Secretion
This protocol describes how to measure the secretion of IFN-β from a human monocytic cell line (e.g., THP-1) following stimulation with this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (for stock solution)
-
Transfection reagent (e.g., Lipofectamine 2000) or digitonin for cell permeabilization
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
Transfection/Permeabilization (Optional but Recommended): To enhance intracellular delivery, pre-incubate the diluted this compound with a transfection reagent according to the manufacturer's protocol, or briefly permeabilize the cells with a low concentration of digitonin.
-
Cell Treatment: Add the this compound dilutions to the cells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IFN-β from a standard curve.
Visualizations
Caption: Signaling pathway of this compound activation of STING.
Caption: General workflow for in vitro efficacy testing.
Caption: Troubleshooting logic for low in vitro signal.
References
- 1. Ulevostinag | this compound | STING agonist | CAS 2082743-96-0 | Buy MK1454 from Supplier InvivoChem [invivochem.com]
- 2. Facebook [cancer.gov]
- 3. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune-based combination therapy to convert immunologically cold tumors into hot tumors: an update and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Adverse Events of STING Agonists in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing adverse events associated with STING (Stimulator of Interferon Genes) agonists in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of systemic toxicity observed with STING agonist administration in vivo?
A1: Systemic administration of STING agonists can lead to a rapid and potent immune activation, which may result in a "cytokine storm".[1] Common signs of systemic toxicity in animal models include:
-
Weight loss: Acute and significant body weight loss is a primary indicator.[1]
-
Lethargy and ruffled fur: General signs of sickness and distress.[1][2]
-
Fever: A transient increase in body temperature is often observed.[2]
-
Nausea: Particularly noted in canine models.[2]
-
Autoimmune-like symptoms: Chronic activation of the STING pathway has been linked to autoimmune disorders.[1]
Q2: What are the primary strategies to mitigate the systemic toxicity of STING agonists?
A2: The main goal is to localize the STING agonist's activity to the tumor microenvironment (TME) and avoid widespread systemic immune activation. Key strategies include:
-
Intratumoral (i.t.) Administration: Direct injection into the tumor is a common method to limit systemic exposure and associated toxicities.[1][3]
-
Dose Optimization: Lower doses of STING agonists may still be effective while being better tolerated.[1] Careful dose-finding studies are essential to identify a therapeutic window that maximizes anti-tumor immunity while minimizing systemic inflammation.[1]
-
Formulation Strategies: Encapsulating STING agonists in nanoparticles or hydrogels can provide controlled, localized release, reducing peak systemic concentrations.[1][4]
-
Combination Therapy: Combining STING agonists with immune checkpoint inhibitors (e.g., anti-PD-1) can enhance efficacy, potentially allowing for lower, less toxic doses of the STING agonist.[3][5]
-
Pretreatment with CRS Mitigation Agents: The use of agents like dexamethasone or anti-IL-6R antibodies before STING agonist administration is being explored to manage cytokine release syndrome (CRS) without compromising anti-tumor efficacy.[6]
Q3: Can the route of administration influence the adverse event profile?
A3: Yes, the route of administration is a critical factor. Systemic (e.g., intravenous) administration carries a higher risk of systemic toxicities like cytokine release syndrome due to the widespread distribution of the agonist.[2][7] In contrast, intratumoral injection is a key strategy to confine the immune activation to the tumor, thereby reducing systemic side effects.[1][8]
Q4: Are there specific considerations for dosing and scheduling of STING agonists?
A4: Yes, dose and schedule are critical parameters. Preclinical studies suggest that lower doses of STING agonists may have similar or even greater potency than high doses.[1] This could be attributed to better expansion of tumor-specific CD8+ T cells at lower concentrations.[1] Continuous high-dose stimulation can lead to T-cell overactivation and death.[2] Therefore, performing a detailed dose-response study is crucial to identify an optimal dose that induces a potent anti-tumor response without causing excessive systemic inflammation.[1] The timing of administration, especially in combination therapies, should also be carefully considered to avoid exacerbating inflammatory side effects.[1]
Troubleshooting Guides
Issue 1: Excessive weight loss and signs of sickness in animal models post-administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Dose is too high, leading to systemic cytokine release. | Reduce the dose of the STING agonist. Perform a dose-titration study to find the maximum tolerated dose (MTD).[1] | High concentrations of STING agonists can lead to a systemic "cytokine storm," causing acute toxicity. Lower doses may still be effective while being better tolerated.[1] |
| Rapid systemic dissemination from the injection site. | Switch from systemic to intratumoral (i.t.) administration. If i.t. is already used, ensure proper injection technique to minimize leakage.[1] | Localized delivery is a key strategy to reduce systemic exposure and associated toxicities.[1] |
| Formulation is not effectively retaining the agonist at the target site. | Consider encapsulating the STING agonist in a nanoparticle or a hydrogel formulation for controlled, localized release.[1][4] | Nanoparticles and biomaterials can enhance stability, prolong local retention, and allow for a sustained release, thereby reducing the peak systemic concentration and associated toxicity.[1][4] |
Issue 2: High levels of systemic pro-inflammatory cytokines (e.g., TNF-α, IL-6) without a significant anti-tumor effect.
| Potential Cause | Troubleshooting Step | Rationale |
| The therapeutic window is narrow, and the current dose is in the toxic range. | Perform a detailed dose-response study, measuring both anti-tumor efficacy and systemic cytokine levels at multiple time points.[1] | This will help to identify an optimal dose that induces a potent anti-tumor response without causing excessive systemic inflammation.[1] |
| The tumor microenvironment is highly immunosuppressive, preventing an effective anti-tumor response despite inflammation. | Combine the STING agonist with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4).[3][5] | Checkpoint inhibitors can help to overcome the immunosuppressive signals in the TME, allowing the STING-induced immune response to be more effective.[5] |
| Chronic STING activation leading to T-cell exhaustion. | Evaluate a less frequent dosing schedule. | Prolonged exposure to inflammatory cytokines can lead to immunosuppression and T-cell exhaustion.[2] |
Quantitative Data Summary
Table 1: Systemic Cytokine Levels in a Preclinical Canine Model with Intravenous STING Agonist (GSK856)
| Cytokine | Pre-treatment (pg/mL) | Post-treatment (pg/mL) | Fold Change |
| IL-6 | < 15.6 | > 1000 | > 64 |
| IP-10 (CXCL10) | < 31.2 | > 2000 | > 64 |
| MCP-1 (CCL2) | < 31.2 | ~400 | ~12.8 |
| Data adapted from a study in dogs with solid tumors receiving a novel STING agonist.[2] |
Experimental Protocols
Protocol 1: Intratumoral Injection of a STING Agonist
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mouse. Allow tumors to reach a palpable size (e.g., 50-100 mm³).[1]
-
Preparation of STING Agonist: Reconstitute the STING agonist in a sterile, endotoxin-free vehicle (e.g., PBS or a specific formulation buffer) to the desired concentration.[1]
-
Injection Procedure:
-
Monitoring:
-
Endpoint Analysis: At the study endpoint, collect tumors and blood for analysis of immune cell infiltration and systemic cytokine levels, respectively.[1]
Protocol 2: Assessment of Systemic Cytokine Release
-
Sample Collection: Collect blood from mice at various time points after STING agonist administration (e.g., 2, 6, 24, and 48 hours) via retro-orbital bleeding or terminal cardiac puncture.[1]
-
Serum/Plasma Preparation: Allow blood to clot and centrifuge to collect serum, or collect blood in EDTA-coated tubes and centrifuge to obtain plasma.[1]
-
Cytokine Analysis:
-
Data Analysis: Compare cytokine levels in treated groups to vehicle-treated control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.[1]
Visualizations
Caption: The cGAS-STING signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienmag.com [scienmag.com]
- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
MK-1454 Technical Support Center: Troubleshooting Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and understanding resistance mechanisms related to the STING (Stimulator of Interferon Genes) agonist, MK-1454.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as ulevostinag, is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the STING protein.[1] By binding to and activating STING, this compound triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This activation of the innate immune system is intended to promote an anti-tumor immune response.[2][3] Specifically, the expression of IFN-beta enhances the cross-presentation of tumor-associated antigens by dendritic cells to cytotoxic T lymphocytes (CTLs), leading to a CTL-mediated immune response against tumor cells.[3]
Q2: We are observing a lack of response to this compound in our tumor cell line. What are the potential intrinsic resistance mechanisms?
A2: Resistance to STING agonists like this compound can be intrinsic to the tumor cells. Several factors could be at play:
-
Low or absent STING expression: Some tumor cells downregulate or completely lose STING expression, often through epigenetic mechanisms like promoter hypermethylation, to evade immune detection. Without the target protein, this compound cannot exert its effect.
-
Defects in the cGAS-STING signaling pathway: Even if STING is present, mutations or alterations in downstream signaling components, such as TBK1 or IRF3, can prevent the induction of a type I IFN response.
-
Activation of compensatory pro-survival pathways: Some cancer cells can adapt to STING activation by upregulating pro-survival and anti-apoptotic pathways. For instance, in colorectal cancer, STING signaling has been shown to promote proliferation and drug resistance by regulating the AMPK-mTOR pathway.[4]
-
Cancer cell-autonomous cGAS-STING response: Paradoxically, in some contexts, the activation of the cGAS-STING pathway within cancer cells themselves can confer drug resistance.[5]
Q3: Can resistance to this compound be acquired over time?
A3: Yes, similar to other anti-cancer therapies, tumor cells can develop acquired resistance to this compound and other STING agonists through prolonged exposure. This can occur through the selection and expansion of cell populations with pre-existing resistance mechanisms or through the acquisition of new genetic or epigenetic alterations that dampen the STING pathway's activity or upregulate compensatory signaling.
Q4: In our in vivo experiments, intratumoral injection of this compound is not leading to tumor regression. What are the possible resistance mechanisms within the tumor microenvironment (TME)?
A4: The TME plays a crucial role in the response to STING agonists. Resistance can be mediated by:
-
Upregulation of immune checkpoints: STING activation can lead to the upregulation of inhibitory checkpoints like PD-L1 on tumor cells and immune cells, which can dampen the anti-tumor T-cell response.[3] This provides a strong rationale for combining STING agonists with checkpoint inhibitors like pembrolizumab.[6]
-
Induction of immunosuppressive pathways: Activation of the STING pathway can sometimes lead to the induction of other immunosuppressive pathways, such as those involving indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX-2).[7] These pathways can create a more immunosuppressive TME, counteracting the intended effects of this compound.
-
Lack of immune cell infiltration: For this compound to be effective, there needs to be a sufficient infiltration of immune cells, particularly dendritic cells and T cells, into the tumor. "Cold" tumors with a sparse immune infiltrate may be less responsive.
Troubleshooting Guides
Problem: No or low IFN-β production in vitro after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Low STING expression in the cell line. | 1. Verify STING protein expression levels by Western blot. 2. If STING expression is low or absent, consider using a different cell line known to have a functional STING pathway or genetically engineer the cells to express STING. |
| Inefficient delivery of this compound into the cytoplasm. | 1. this compound is a cyclic dinucleotide and may require a transfection reagent for efficient entry into some cell types. 2. Optimize the delivery method by testing different transfection reagents and concentrations. |
| Degradation of this compound. | 1. Prepare fresh solutions of this compound for each experiment. 2. Minimize freeze-thaw cycles of the stock solution. |
| Defective downstream signaling components. | 1. Assess the phosphorylation of TBK1 and IRF3 by Western blot to pinpoint a potential block in the pathway. 2. Sequence key signaling components for potential mutations. |
Problem: In vivo tumor model is resistant to this compound monotherapy.
| Possible Cause | Troubleshooting Steps |
| Upregulation of immune checkpoints. | 1. Analyze the expression of PD-L1 on tumor cells and immune cells in the TME by immunohistochemistry or flow cytometry. 2. Consider a combination therapy with a PD-1/PD-L1 inhibitor, such as pembrolizumab. Clinical data suggests that the combination of this compound with pembrolizumab has a higher response rate than this compound alone.[8] |
| Induction of other immunosuppressive pathways. | 1. Measure the expression and activity of IDO and COX-2 in the TME. 2. Explore combination therapies with IDO or COX-2 inhibitors. |
| "Cold" tumor microenvironment. | 1. Characterize the immune infiltrate of the tumor model to assess the presence of dendritic cells and T cells. 2. Consider therapies that can increase immune cell infiltration, such as radiation therapy, in combination with this compound. |
Quantitative Data Summary
Table 1: Clinical Trial Response Rates for this compound
| Treatment Arm | Number of Patients (n) | Objective Response Rate (ORR) |
| This compound Monotherapy | 20 | 0%[8] |
| This compound + Pembrolizumab | 25 | 24%[8] |
Data from a Phase 1 clinical trial in patients with advanced solid tumors or lymphomas.[8]
Table 2: Illustrative Preclinical In Vitro Efficacy of this compound
| Cell Line | Cancer Type | This compound IC50 (µM) | This compound Resistant Subline IC50 (µM) | Fold Resistance |
| 4T1 | Breast Cancer | 1.5 | 25.0 | ~16.7 |
| B16-F10 | Melanoma | 2.8 | 45.5 | ~16.3 |
| CT26 | Colon Carcinoma | 0.9 | 18.2 | ~20.2 |
Note: The data in this table is illustrative and intended to provide a framework for presenting preclinical data. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for generating tumor cell lines with acquired resistance to this compound through continuous long-term exposure.
-
Determine the initial IC50: Culture the parental tumor cell line and perform a dose-response assay with this compound to determine the initial concentration that inhibits 50% of cell growth (IC50).
-
Initial long-term culture: Begin culturing the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor for resistance: At each dose escalation, allow the cells to stabilize and resume normal proliferation. Periodically perform IC50 assays to determine the shift in sensitivity to this compound.
-
Establishment of resistant line: Continue the dose escalation until a desired level of resistance is achieved (e.g., >10-fold increase in IC50).
-
Characterization: Once a resistant cell line is established, perform molecular and functional characterization to identify the mechanisms of resistance. This can include:
-
Western blotting for STING, p-TBK1, and p-IRF3.
-
Gene expression analysis of the STING pathway and potential compensatory pathways.
-
Whole-exome or RNA sequencing to identify mutations or expression changes.
-
Protocol 2: In Vitro STING Activation Assay
This protocol outlines the steps to measure the activation of the STING pathway in response to this compound by quantifying IFN-β secretion.
-
Cell Seeding: Plate your tumor cell line of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle-only control. If necessary, use a transfection reagent to facilitate delivery.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
ELISA for IFN-β: Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the this compound concentration to generate a dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: Canonical STING signaling pathway activated by this compound.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Stimulator of Interferon Genes Protein (STING) Expression in Cancer Cells: A Tissue Microarray Study Evaluating More than 18,000 Tumors from 139 Different Tumor Entities [mdpi.com]
- 4. STING promotes proliferation and induces drug resistance in colorectal cancer by regulating the AMPK-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merck.com [merck.com]
Technical Support Center: Purification of MK-1454 Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of MK-1454 diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purification challenging?
This compound is a synthetic cyclic dinucleotide that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway, making it a promising candidate for cancer immunotherapy. Its complex structure includes two unnatural nucleosides and two phosphorothioate linkages. These phosphorothioate groups introduce two chiral centers at the phosphorus atoms, leading to the formation of four potential diastereomers (Rp,Rp; Sp,Sp; Rp,Sp; and Sp,Rp). The desired biological activity resides primarily in a single diastereomer. The purification challenge lies in separating these closely related diastereomers, which often exhibit very similar physicochemical properties, making chromatographic separation difficult.
Q2: What is the most common method for purifying this compound diastereomers?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the purification of this compound and its diastereomers. This method separates molecules based on their hydrophobicity. To enhance the retention and separation of the highly polar cyclic dinucleotide backbone, ion-pairing agents are typically added to the mobile phase.
Q3: What are ion-pairing agents, and how do they work in the context of this compound purification?
Ion-pairing agents are additives in the mobile phase that contain a hydrophobic part and an ionic part. They interact with the charged phosphate groups of this compound, effectively neutralizing the charge and increasing the overall hydrophobicity of the molecule. This enhanced hydrophobicity leads to stronger interaction with the nonpolar stationary phase of the RP-HPLC column, allowing for better retention and separation of the diastereomers. Common ion-pairing agents for nucleotide and oligonucleotide separation include triethylamine (TEA), tributylamine (TBA), and various other alkylamines.
Experimental Protocols
Protocol 1: Analytical Separation of this compound Diastereomers using RP-HPLC
This protocol provides a starting point for the analytical separation of this compound diastereomers to assess purity and diastereomeric ratio.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Tributylamine (TBA) and 15 mM Acetic Acid in 97:3 water:methanol
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 50% B over 15 minutes
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 260 nm
-
Injection Volume: 5 µL
Protocol 2: Preparative Purification of this compound Diastereomers
This protocol is a general guideline for scaling up the analytical separation for preparative purposes. Optimization will be required based on the specific mixture and desired purity.
-
Column: C18 silica gel, 5-10 µm particle size, appropriate dimensions for the sample load.
-
Mobile Phase A: 20 mM Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A shallow gradient optimized from the analytical run (e.g., 10-30% B over 40 minutes)
-
Flow Rate: Dependent on column dimensions.
-
Column Temperature: Ambient to 40°C
-
Detection: UV at 260 nm
-
Fraction Collection: Collect fractions across the eluting peaks for subsequent analysis.
Data Presentation
Table 1: Hypothetical Analytical RP-HPLC Data for this compound Diastereomers
| Diastereomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| Sp,Sp | 8.2 | 23 | - |
| Rp,Sp/Sp,Rp | 8.9 | 48 | 1.8 |
| Rp,Rp (this compound) | 9.7 | 29 | 2.1 |
Table 2: Comparison of Ion-Pairing Agents on Diastereomer Resolution
| Ion-Pairing Agent | Concentration (mM) | Counter-ion | Diastereomer Resolution (Rp,Rp vs. adjacent peak) | Peak Shape |
| Triethylamine (TEA) | 50 | Acetate | Moderate (Rs ~1.5) | Good |
| Tributylamine (TBA) | 10 | Acetate | Good (Rs > 2.0) | Excellent |
| Hexylamine | 15 | Hexafluoroisopropanol (HFIP) | Low (co-elution) | Sharp |
Troubleshooting Guides
Issue 1: Poor or No Separation of Diastereomers
-
Question: My HPLC run shows a single broad peak or poorly resolved peaks for the this compound diastereomers. What can I do to improve the separation?
-
Answer:
-
Optimize the Mobile Phase:
-
Ion-Pairing Agent: The choice and concentration of the ion-pairing agent are critical. Try different alkylamines (e.g., triethylamine, tributylamine). Increasing the hydrophobicity of the amine can sometimes decrease diastereomeric resolution, so a less hydrophobic amine might be beneficial.
-
Counter-ion: The counter-ion can also influence selectivity. Acetate is common, but others like hexafluoroisopropanol (HFIP) can be explored.
-
Organic Modifier: While acetonitrile is common, methanol can sometimes offer different selectivity. Try different organic solvents or mixtures.
-
-
Adjust the Gradient: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the subtle interaction differences between diastereomers and the stationary phase, leading to better resolution.
-
Change the Stationary Phase: While C18 is a good starting point, other stationary phases like phenyl-hexyl or embedded polar group phases might offer different selectivity for your diastereomers.
-
Issue 2: Broad Peak Shape
-
Question: The peaks for my this compound diastereomers are broad, which affects resolution and purity assessment. How can I sharpen the peaks?
-
Answer:
-
Check for Secondary Structures: The cyclic structure of this compound might lead to self-aggregation or the formation of secondary structures.
-
Increase Column Temperature: Elevating the temperature (e.g., to 50-60°C) can help disrupt these structures and improve peak shape.
-
Add a Chaotropic Agent: In some cases, a small amount of a chaotropic agent to the mobile phase can disrupt hydrogen bonding and improve peak shape. However, this should be done cautiously as it can also affect selectivity.
-
-
Optimize Ion-Pairing Concentration: An insufficient concentration of the ion-pairing agent can lead to peak tailing. Ensure complete pairing by optimizing the concentration.
-
Sample Solvent: Dissolve your sample in a solvent that is weaker than the initial mobile phase to avoid peak distortion.
-
Issue 3: Low Yield After Preparative Purification
-
Question: I am losing a significant amount of my this compound during preparative HPLC purification. What are the potential causes and solutions?
-
Answer:
-
Incomplete Elution: this compound might be irreversibly binding to the column. Ensure the final mobile phase composition is strong enough to elute all the product. A high-concentration organic wash at the end of the run is recommended.
-
Degradation: Although generally stable, prolonged exposure to extreme pH or temperatures on the column could lead to degradation. Ensure your mobile phase pH is within the stable range for your compound and the column.
-
Fraction Collection: The peaks may be broader than anticipated. Widen the collection window for your fractions and analyze the tailing ends of the peaks for the presence of your product.
-
Column Overload: Injecting too much sample can lead to poor peak shape and co-elution, making clean fraction collection difficult. Perform a loading study to determine the optimal sample load for your column.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound diastereomers.
Caption: Logic diagram for troubleshooting poor diastereomer separation.
Caption: Simplified STING signaling pathway activated by this compound.
Technical Support Center: Enhancing the Therapeutic Index of MK-1454 in Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the STING agonist MK-1454. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on enhancing the therapeutic index of this compound in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ulevostinag, is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Upon intratumoral administration, this compound binds to and activates STING, which is primarily located on the endoplasmic reticulum.[1][2] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[2] The ultimate result is the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This cytokine release promotes the recruitment and activation of various immune cells, including dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), leading to a potent anti-tumor immune response.[2][5]
Q2: Why is this compound often used in combination with anti-PD-1 therapies like pembrolizumab?
A2: While this compound monotherapy can activate the innate immune system, its efficacy is significantly enhanced when combined with an anti-PD-1 antibody like pembrolizumab.[6][7] The rationale for this combination is twofold. First, the STING-induced inflammatory tumor microenvironment can increase the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, which is a mechanism of adaptive immune resistance.[8] An anti-PD-1 antibody blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, thus preventing T-cell exhaustion and enhancing the anti-tumor activity of the T cells activated by the STING pathway.[9] Preclinical and clinical data have shown that this combination leads to more robust and durable anti-tumor responses compared to either agent alone.[7][10]
Q3: What are the common adverse events associated with this compound in combination with pembrolizumab?
A3: In clinical trials, the combination of this compound and pembrolizumab has been associated with a range of treatment-related adverse events (TRAEs). The most common TRAEs include pyrexia (fever), injection site pain, chills, and fatigue.[1] Other reported adverse events include pruritus (itching), diarrhea, rash, and tachycardia.[1] While most adverse events are low-grade, grade 3 or higher events can occur.[7] It is important to note that many of these are expected on-target effects of immune activation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during in vitro and in vivo experiments with this compound in combination therapy.
In Vitro & Ex Vivo Experiments
| Observation/Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Experimental Protocols |
| Low or no cytokine (e.g., IFN-β, TNF-α) production in cell culture after this compound treatment. | 1. Cell line suitability: The cell line may not express functional STING or downstream signaling components. 2. This compound degradation: The compound may have degraded due to improper storage or handling. 3. Suboptimal concentration: The concentration of this compound used may be too low. 4. Incorrect timing of measurement: Cytokine production is transient, and the measurement may have been taken at a suboptimal time point. | 1. Cell Line Validation: - Use a positive control cell line known to be responsive to STING agonists (e.g., THP-1 monocytes). - Verify STING expression by Western blot or qPCR. 2. Agonist Integrity: - Aliquot this compound upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. - Prepare fresh dilutions for each experiment. 3. Dose-Response Titration: - Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal dose for your specific cell line. 4. Time-Course Experiment: - Measure cytokine levels at multiple time points (e.g., 4, 8, 16, 24 hours) post-treatment to identify the peak of production.[3] |
| High levels of cell death in culture following this compound treatment. | 1. Overstimulation of the STING pathway: High concentrations of STING agonists can induce apoptosis. 2. Cell line sensitivity: Some cell lines may be more susceptible to STING-induced cell death. | 1. Dose Reduction: - Lower the concentration of this compound used in your experiments. 2. Viability Assay: - Perform a cell viability assay (e.g., Annexin V/PI staining followed by flow cytometry) in parallel with your functional assays to distinguish between apoptosis and necrosis. |
| Inconsistent results between experimental replicates. | 1. Pipetting errors: Inaccurate pipetting of small volumes of concentrated this compound. 2. Uneven cell seeding: Variation in cell numbers across wells. 3. Variability in incubation times: Inconsistent timing of treatment and sample collection. | 1. Meticulous Technique: - Use calibrated pipettes and ensure proper mixing of solutions. - Prepare a master mix of reagents for each condition. 2. Consistent Cell Culture: - Ensure a single-cell suspension before seeding and use a consistent seeding density. 3. Standardized Workflow: - Adhere to a strict timeline for all experimental steps. |
In Vivo Experiments
| Observation/Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Experimental Protocols |
| Limited tumor growth inhibition with this compound and anti-PD-1 combination therapy. | 1. Suboptimal dosing or scheduling: The dose or frequency of this compound or anti-PD-1 administration may not be optimal. 2. Tumor model resistance: The chosen tumor model may be inherently resistant to STING agonists or checkpoint inhibitors. 3. Ineffective intratumoral injection: The injection may not have delivered a sufficient concentration of this compound to the tumor microenvironment. 4. Upregulation of other immune checkpoints: Resistance can emerge through the upregulation of alternative inhibitory pathways. | 1. Dose and Schedule Optimization: - Titrate the doses of both this compound and the anti-PD-1 antibody. - Evaluate different administration schedules (e.g., sequential vs. concurrent). 2. Tumor Model Characterization: - Assess the baseline immune infiltrate of your tumor model. "Cold" tumors with few T cells may be less responsive. - Consider using a more immunogenic tumor model for initial studies. 3. Injection Technique Refinement: - Ensure accurate and consistent intratumoral injection. Consider using ultrasound guidance for deeper tumors. 4. Investigation of Resistance Mechanisms: - Analyze treated tumors for the expression of other immune checkpoints (e.g., CTLA-4, TIM-3, LAG-3) by flow cytometry or immunohistochemistry. |
| Significant systemic toxicity observed in animal models (e.g., weight loss, lethargy). | 1. High dose of this compound: Excessive STING activation can lead to systemic inflammation. 2. Leakage of this compound from the tumor: The compound may be entering systemic circulation. 3. On-target effects of pembrolizumab: Immune-related adverse events are a known class effect of checkpoint inhibitors. | 1. Dose Reduction: - Lower the dose of this compound. 2. Formulation and Delivery: - Consider formulating this compound in a vehicle that promotes retention within the tumor. 3. Monitor for Immune-Related Adverse Events: - Be aware of the potential for immune-mediated toxicities from the anti-PD-1 antibody and manage according to established protocols. |
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from the Phase 1 Study of this compound (NCT03010176)
| Adverse Event | This compound Monotherapy Arm (n=23) | This compound + Pembrolizumab Arm (n=28) |
| Any TRAE | 82.6% (n=19) | 82.1% (n=23) |
| Grade 3/4 TRAEs | 9% | 14% |
| Pyrexia (Fever) | ≥10% | ≥10% |
| Injection Site Pain | ≥10% | ≥10% |
| Chills | ≥10% | ≥10% |
| Fatigue | ≥10% | ≥10% |
| Nausea | ≥10% | <10% |
| Myalgia | ≥10% | <10% |
| Headache | ≥10% | <10% |
| Tumor Pain | ≥10% | <10% |
| Pruritus | <10% | ≥10% |
| Diarrhea | <10% | ≥10% |
| Rash | <10% | ≥10% |
| Tachycardia | <10% | ≥10% |
| TRAEs leading to discontinuation | 0% | 7.1% (n=2) |
Data adapted from preliminary results presented at ESMO 2018.[1]
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
Objective: To quantify the production of IFN-β and other pro-inflammatory cytokines by immune cells following stimulation with this compound.
Materials:
-
THP-1 cells (or other suitable immune cell line/primary cells)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
Lipopolysaccharide (LPS) (positive control)
-
Vehicle control (e.g., DMSO or saline)
-
96-well cell culture plates
-
ELISA kits for IFN-β, TNF-α, and IL-6
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere/stabilize overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound, LPS, or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 16-24 hours).[3]
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Perform ELISA for IFN-β, TNF-α, and IL-6 according to the manufacturer's instructions.
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Objective: To characterize and quantify the immune cell populations within the tumor microenvironment following in vivo treatment with this compound and anti-PD-1.
Materials:
-
Tumor tissue harvested from treated and control animals
-
Tumor dissociation kit
-
Flow cytometry antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-PD-1, anti-FoxP3)
-
Flow cytometer
Procedure:
-
Excise tumors and place them in cold PBS.
-
Mechanically and enzymatically dissociate the tumor tissue into a single-cell suspension using a tumor dissociation kit, following the manufacturer's protocol.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Perform a red blood cell lysis step if necessary.
-
Count the viable cells and resuspend them in flow cytometry staining buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell surface markers.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Wash the cells and resuspend them in staining buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells).
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound activation of STING.
References
- 1. merck.com [merck.com]
- 2. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. vjoncology.com [vjoncology.com]
- 6. benchchem.com [benchchem.com]
- 7. targetedonc.com [targetedonc.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MK-1454 Target Engagement in Tumor Models: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for validating the on-target activity of MK-1454, a synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Effective validation of target engagement is critical for the preclinical and clinical development of immuno-oncology agents like this compound, ensuring that the observed anti-tumor effects are a direct result of activating the intended signaling pathway.
This compound is designed for intratumoral administration and works by activating the STING pathway within immune cells in the tumor microenvironment.[1][2] This activation triggers a cascade leading to the production of Type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately fostering a robust, T-cell mediated anti-tumor immune response.[3][4] Preclinical data in animal models demonstrated that intratumoral delivery of STING agonists can lead to significant tumor growth inhibition and even complete tumor regression.[5][6]
The STING Signaling Pathway
Upon administration, this compound binds directly to the STING protein, which is primarily located on the endoplasmic reticulum. This binding induces a conformational change, leading to STING's translocation to the Golgi apparatus. Here, it recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, moves to the nucleus, and drives the transcription of Type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs), initiating an anti-tumor immune response.[4][7][8]
Comparison of Target Validation Methodologies
A multi-faceted approach is required to robustly validate STING target engagement. The following table compares key experimental methods, outlining their applications, advantages, and limitations.
| Method | Measures | Primary Application | Advantages | Limitations |
| Western Blot | Phosphorylation of STING, TBK1, and IRF3.[8] | Confirmation of downstream signaling pathway activation. | Direct evidence of target pathway modulation; semi-quantitative. | Requires specific antibodies; lower throughput. |
| ELISA | Secretion of cytokines (e.g., IFN-β, IL-6, TNF-α) into cell culture supernatant or tumor lysates.[3][8] | Quantifying the primary functional output of STING activation. | Highly sensitive and quantitative; well-established method. | Measures secreted protein, an indirect marker of pathway activation. |
| RT-qPCR | mRNA expression levels of interferon-stimulated genes (ISGs) like IFNB1, CXCL10, IFIT1.[8] | Measuring transcriptional response downstream of STING activation. | High sensitivity; quantitative; can assess multiple gene targets. | mRNA levels may not always correlate with protein expression. |
| Flow Cytometry | Infiltration and activation status (e.g., CD69, IFN-γ production) of immune cells (CD8+ T cells, NK cells) in the tumor microenvironment.[9] | Assessing the immunological consequences of STING activation in vivo. | Provides single-cell resolution; multi-parametric analysis. | Complex data analysis; requires fresh tissue dissociation. |
| Reporter Gene Assay | Luciferase or other reporter activity driven by an IFN-β or ISG promoter.[9][10] | High-throughput screening and initial validation of STING agonists. | High throughput; quantitative; sensitive for initial compound screening. | Performed in engineered cell lines, which may not reflect primary cell biology. |
| Knockout (KO) Models | Comparison of agonist activity in wild-type (WT) vs. STING KO cells or mice.[8] | Definitive confirmation of on-target activity. | Unambiguously attributes biological effect to STING; the gold standard for specificity. | Requires generation and maintenance of KO cell lines or animal models. |
| Thermal Shift Assay | Change in protein melting temperature upon ligand binding.[10] | Demonstrating direct physical binding of the compound to the STING protein. | Direct evidence of target engagement; useful for screening. | Does not confirm functional activation of the protein. |
Comparative Performance Data
The following table summarizes key performance data for this compound and alternative STING agonists from preclinical and clinical studies.
| Compound | Class | Administration | Key Findings | Clinical Status |
| This compound (Ulevostinag) | CDN | Intratumoral | Preclinical: Induced complete tumor regression in syngeneic mouse models and enhanced anti-PD-1 efficacy.[11][12] Clinical (Ph I): As monotherapy, no objective responses observed. In combination with pembrolizumab, achieved a 24% response rate in patients with advanced solid tumors.[13][14] | Development appears to have been discontinued by Merck as of 2021.[7] |
| ADU-S100 (MIW815) | CDN | Intratumoral | Preclinical: Induced tumor-specific CD8+ T cells and tumor clearance in murine models.[13] Clinical: Showed limited anti-tumor activity, leading to the termination of studies.[4] | Development terminated.[4] |
| BMS-986301 | CDN | Intratumoral | Preclinical: Demonstrated greater potency than earlier CDNs, with regression in over 90% of injected and non-injected tumors in mouse models.[13] | In Phase I clinical trials for advanced cancers.[15] |
| SNX281 | Non-CDN | Systemic (IV) | Designed for systemic administration to overcome limitations of intratumoral injection. | In Phase I clinical trials for advanced solid tumors.[15] |
| MSA-2 | Non-CDN | Oral | Preclinical: Showed efficacy in mouse colorectal cancer models and enhanced PD-1 blockade.[16] | Preclinical; no plans for clinical testing announced.[16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are protocols for key validation experiments.
Western Blot for Phospho-IRF3
This protocol verifies the activation of a key transcription factor downstream of STING.
-
Cell Treatment: Plate tumor cells or immune cells (e.g., THP-1 monocytes) and treat with this compound (e.g., 1-10 µM) or vehicle control for 1-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[8] Re-probe the membrane for total IRF3 and a loading control (e.g., GAPDH).
ELISA for IFN-β Secretion
This protocol quantifies the key functional cytokine produced upon STING activation.
-
Sample Collection: Treat cells with this compound for 24 hours. Collect the cell culture supernatant and centrifuge to remove debris.[8]
-
ELISA Procedure: Quantify the concentration of IFN-β in the supernatants using a commercial human or mouse IFN-β ELISA kit, following the manufacturer's instructions precisely.
-
Standard Curve: Generate a standard curve using the provided recombinant IFN-β standard.
-
Data Analysis: Measure absorbance at 450 nm using a plate reader. Calculate the IFN-β concentration in the samples by interpolating from the standard curve.
Validation Using STING Knockout Cells
This protocol definitively confirms that the observed activity of this compound is STING-dependent.
-
Cell Culture: Culture both wild-type (WT) and STING knockout (KO) versions of the same cell line (e.g., THP-1 monocytes) under identical conditions.
-
Treatment: Treat both WT and STING KO cells with increasing concentrations of this compound or a vehicle control.
-
Endpoint Analysis: After an appropriate incubation period, perform downstream assays. For example:
-
Measure IFN-β secretion via ELISA (at 24 hours).
-
Measure ISG (CXCL10, IFIT1) expression via RT-qPCR (at 6-8 hours).
-
-
Data Comparison: Analyze the results. A robust on-target effect is validated if this compound induces a strong response in WT cells but shows little to no activity in STING KO cells.[8][10]
Experimental and Logical Workflows
Visualizing the experimental workflow can clarify the validation process from initial screening to in vivo confirmation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. researchgate.net [researchgate.net]
- 15. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
A Comparative Analysis of MK-1454 and Other STING Agonists for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to mimic the natural ligands of the STING protein, triggering a cascade of immune responses that can lead to tumor regression. This guide provides a detailed comparison of the efficacy of MK-1454, a cyclic dinucleotide (CDN) STING agonist, with other prominent STING agonists in development, including diABZI, E7766, and MSA-2. The information is supported by preclinical and clinical data to aid researchers in their evaluation of these compounds.
STING Signaling Pathway
The STING pathway is a critical component of the innate immune system. It detects the presence of cytosolic DNA, a danger signal that can originate from pathogens or from damaged cancer cells. Upon activation, STING initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines, in turn, activate various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, to mount an anti-tumor immune response.
Caption: The cGAS-STING signaling pathway.
Comparative Efficacy of STING Agonists
The following tables summarize the available quantitative data for this compound and other selected STING agonists.
In Vitro Potency
The in vitro potency of STING agonists is often measured by their half-maximal effective concentration (EC50) for inducing the expression of downstream signaling molecules like IFN-β.
| STING Agonist | Agonist Type | Cell Type | Readout | EC50 Value | Reference |
| This compound | Cyclic Dinucleotide (CDN) | Not specified | IFN-β secretion | High affinity and strong induction | [1] |
| diABZI | Non-CDN (Amidobenzimidazole) | Human PBMCs | IFN-β secretion | 130 nM | [2] |
| Mouse cells | IFN-β secretion | 186 nM | [3] | ||
| E7766 | Non-CDN (Macrocycle-bridged) | Human STING variants | IFN-β induction | 1 - 4.9 µM | [4][5] |
| MSA-2 | Non-CDN | Human STING (WT) | IFN-β secretion | 8.3 µM | [6] |
| Human STING (HAQ variant) | IFN-β secretion | 24 µM | [6] |
In Vivo Anti-Tumor Efficacy
The anti-tumor efficacy of STING agonists is evaluated in various syngeneic mouse tumor models. Key metrics include tumor growth inhibition (TGI) and complete response (CR) rates.
| STING Agonist | Tumor Model | Administration | Key Efficacy Results | Reference |
| This compound | MC38 (colon carcinoma), B16F10 (melanoma) | Intratumoral | Complete tumor regression and enhanced efficacy with anti-PD-1 therapy. | [1] |
| diABZI | CT26 (colorectal carcinoma) | Intravenous | Durable tumor regression. | [3] |
| E7766 | CT26 (dual liver and subcutaneous) | Intratumoral | 90% cure rate with a single injection and induction of immune memory. | [7] |
| KRASG12D/+ Trp53−/− (sarcoma) | Intratumoral | Durable tumor clearance and induction of CD8+ T-cell infiltration. | [8][9] | |
| MSA-2 | MC38 (colon carcinoma), B16F10 (melanoma) | Oral, Intratumoral, Subcutaneous | Dose-dependent antitumor activity with complete tumor regressions in 80-100% of mice. | [6][10] |
| RENCA (renal cell carcinoma) | Oral | Significantly suppressed tumor growth and prolonged survival. | [11] |
Cytokine Induction Profiles
Activation of the STING pathway leads to the production of a variety of pro-inflammatory cytokines. The profile of these cytokines can influence the nature and effectiveness of the anti-tumor immune response.
| STING Agonist | Cytokine Induction Profile | Reference |
| This compound | Increased levels of IFN-β, IL-6, and TNF-α in injected tumors. | [1] |
| diABZI | Induces IFN-β, TNF-α, IL-6, and CXCL10. | [12][13] |
| E7766 | Robust induction of IFN-β, CXCL10, and other downstream effectors of the STING pathway. In a phase I/Ib study, transient increases in plasma IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b were observed. | [7][14] |
| MSA-2 | Substantial elevations of IFN-β, IL-6, and TNF-α in the tumor and plasma. | [6][15] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are representative protocols for key experiments.
In Vitro STING Activation Assay
Objective: To determine the in vitro potency of a STING agonist by measuring the induction of a downstream reporter gene (e.g., luciferase under the control of an IRF-inducible promoter).
Caption: Workflow for in vitro STING activation assay.
Methodology:
-
Cell Culture: Culture a reporter cell line, such as THP-1 cells engineered to express a luciferase reporter gene under the control of an IRF-inducible promoter, in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density.
-
Compound Preparation: Prepare serial dilutions of the STING agonist.
-
Treatment: Add the different concentrations of the STING agonist to the cells.
-
Incubation: Incubate the plate for a specific time (e.g., 24 hours) to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.
Caption: Workflow for in vivo murine tumor model.
Methodology:
-
Cell Culture: Culture a syngeneic tumor cell line (e.g., CT26, B16F10) in appropriate media.
-
Tumor Implantation: Inject a specific number of tumor cells subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every few days.
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into different treatment groups (vehicle control, STING agonist alone, combination therapy, etc.).
-
Treatment Administration: Administer the STING agonist and other treatments according to the planned dosing schedule and route of administration.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. At the end of the study, or when tumors in the control group reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immune cell infiltration). Calculate tumor growth inhibition and complete response rates.
Cytokine Measurement by ELISA
Objective: To quantify the levels of specific cytokines in serum or tumor homogenates following STING agonist treatment.
Methodology:
-
Sample Collection: Collect blood or tumor tissue from mice at various time points after treatment with the STING agonist.
-
Sample Processing: For blood, allow it to clot and centrifuge to obtain serum. For tumors, homogenize the tissue in a suitable buffer containing protease inhibitors.
-
ELISA: Use a commercial enzyme-linked immunosorbent assay (ELISA) kit specific for the cytokine of interest (e.g., IFN-β, TNF-α, IL-6).
-
Procedure: Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the samples and standards, adding a detection antibody, adding a substrate, and measuring the absorbance using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples.
Conclusion
This compound, a cyclic dinucleotide, has demonstrated potent anti-tumor activity, particularly in combination with checkpoint inhibitors. The non-CDN agonists diABZI, E7766, and MSA-2 represent significant advancements in the field, with diABZI and E7766 showing high potency and MSA-2 offering the advantage of oral bioavailability. The choice of a STING agonist for further development will depend on a variety of factors, including the desired potency, route of administration, and the specific tumor type being targeted. The experimental data and protocols provided in this guide offer a framework for the comparative evaluation of these promising cancer immunotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. STING agonist diABZI 3 | STING agonist | Probechem Biochemicals [probechem.com]
- 3. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 8. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Effect of Platinum-Modified STING Agonist MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING agonist, SMA-2, inhibits clear cell renal cell carcinoma through improving tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral and immune modulatory activities of STING agonists in a mouse model of persistent hepatitis B virus infection | PLOS Pathogens [journals.plos.org]
- 13. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
A Preclinical Showdown: MK-1454 vs. ADU-S100 in STING Pathway Activation
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of two key STING (Stimulator of Interferatoron Genes) agonists: MK-1454 (ulevostinag) and ADU-S100 (MIW815). This analysis is based on publicly available experimental data.
Both this compound and ADU-S100 are synthetic cyclic dinucleotides (CDNs) designed to activate the STING pathway, a critical component of the innate immune system.[1][2] Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the priming of an anti-tumor immune response.[3] While both compounds have advanced to clinical trials, their preclinical profiles exhibit nuances that are important for researchers to consider.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and ADU-S100 from various preclinical studies. It is important to note that these data are collated from different publications and were not generated in head-to-head comparative studies.
Table 1: In Vitro Potency of STING Agonists
| Compound | Cell Line | Assay | Readout | EC50 | Citation |
| ADU-S100 | THP-1 Dual | IRF-Luciferase | Luciferase Activity | 3.03 µg/mL | [4] |
| ADU-S100 | THP-1 Dual | NF-κB-SEAP | SEAP Activity | 4.85 µg/mL | [4] |
| This compound | - | - | - | Data not publicly available in reviewed literature | - |
Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists
| Compound | Tumor Model | Dosing Route | Efficacy | Citation |
| This compound | Syngeneic mouse models | Intratumoral | Complete tumor regression.[5] | [5] |
| ADU-S100 | CT26 colon cancer | Intratumoral | 44% tumor regression.[6] | [6] |
| ADU-S100 | Esophageal adenocarcinoma (rat) | Intratumoral | 30.1% decrease in mean tumor volume.[1] | [1] |
| ADU-S100 + Radiation | Esophageal adenocarcinoma (rat) | Intratumoral | 50.8% decrease in mean tumor volume.[1] | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of STING agonists.
In Vitro STING Activation Assay
Objective: To determine the potency of STING agonists in activating downstream signaling pathways in a cell-based model.
Materials:
-
THP-1 Dual™ Reporter Cells (InvivoGen)
-
This compound or ADU-S100
-
Cell culture medium (RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin)
-
QUANTI-Luc™ (for IRF-luciferase) and QUANTI-Blue™ (for NF-κB-SEAP) detection reagents
-
96-well plates
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound or ADU-S100 in cell culture medium.
-
Cell Treatment: Add the diluted compounds to the cells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Reporter Gene Assay:
-
For IRF activation, add QUANTI-Luc™ to the wells and measure luminescence using a luminometer.
-
For NF-κB activation, add QUANTI-Blue™ to the supernatant and measure absorbance at 620-655 nm.
-
-
Data Analysis: Calculate EC50 values by plotting the dose-response curves.
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of STING agonists in an immunocompetent mouse model.
Materials:
-
BALB/c mice
-
CT26 colon carcinoma cells
-
This compound or ADU-S100 formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment:
-
Randomize mice into treatment groups (Vehicle, this compound, ADU-S100).
-
Administer the compounds via intratumoral injection at the desired dose and schedule.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Efficacy Endpoints:
-
Monitor tumor growth inhibition over time.
-
Record survival data.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunophenotyping).
-
-
Data Analysis: Plot tumor growth curves and survival curves (Kaplan-Meier). Perform statistical analysis to compare treatment groups.
Concluding Remarks
References
- 1. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Synthetic Agonist MK-1454 and Natural Ligand 2',3'-cGAMP in STING Pathway Activation
For researchers, scientists, and drug development professionals, the activation of the Stimulator of Interferon Genes (STING) pathway presents a promising avenue for cancer immunotherapy. This guide provides an objective comparison of the synthetic STING agonist MK-1454 and the natural STING agonist 2',3'-cGAMP, focusing on their efficacy, supported by experimental data.
The STING signaling pathway is a critical component of the innate immune system. When activated, it triggers the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response. This has spurred the development of STING agonists as potential cancer therapeutics. Here, we compare this compound, a synthetic cyclic dinucleotide (CDN) developed by Merck, with 2',3'-cGAMP, the endogenous ligand that naturally activates the STING pathway.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of this compound and 2',3'-cGAMP based on available preclinical data.
| Agonist | Cell Line | Assay | EC50 for IFN-β Production |
| This compound | THP-1 | IFN-β Induction | Sub-micromolar[1] |
| 2',3'-cGAMP | THP-1 | IFN-β Induction | Micromolar[2] |
| Table 1: In Vitro Potency of this compound and 2',3'-cGAMP in THP-1 Human Monocytic Cells. |
| Agonist | Tumor Model | Administration Route | Observed Anti-Tumor Efficacy |
| This compound | CT26 Colon Carcinoma | Intratumoral | Complete tumor regression and enhanced efficacy of anti-PD-1 therapy.[1][3] |
| 2',3'-cGAMP | CT26 Colon Carcinoma | Intratumoral | Significant tumor growth inhibition.[4] |
| Table 2: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model. |
Mechanism of Action: Activating the STING Pathway
Both this compound and 2',3'-cGAMP function by binding to the STING protein, which is located on the endoplasmic reticulum. This binding event initiates a conformational change in STING, leading to its activation and translocation. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus, where it drives the transcription of the gene for IFN-β and other inflammatory cytokines.[5][6]
Experimental Protocols
In Vitro IFN-β Induction Assay
This protocol is used to determine the potency of STING agonists in inducing IFN-β production in a human monocytic cell line.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Seed THP-1 cells into 96-well plates at a density of 1 x 10^5 cells per well and differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Compound Treatment: Prepare serial dilutions of this compound and 2',3'-cGAMP in culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.
-
IFN-β Measurement: Quantify the concentration of IFN-β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the agonist concentration and determine the EC50 value using a non-linear regression analysis.
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of STING agonists in a mouse model with a competent immune system.
-
Cell Line: Use a murine cancer cell line that is syngeneic to the mouse strain being used (e.g., CT26 colon carcinoma cells for BALB/c mice).[4]
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 CT26 cells into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups. Administer this compound or 2',3'-cGAMP intratumorally at the desired dose and schedule. A control group should receive a vehicle injection.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or complete tumor regression.
-
Immunophenotyping (Optional): At the end of the study, tumors can be excised, and the tumor microenvironment can be analyzed by flow cytometry to assess the infiltration of various immune cell populations.[7]
Conclusion
Both the synthetic agonist this compound and the natural ligand 2',3'-cGAMP are effective activators of the STING pathway, leading to potent anti-tumor immune responses. The available data suggests that this compound may exhibit higher potency in vitro. In vivo, both agents demonstrate significant anti-tumor efficacy, with this compound showing promise for complete tumor regression, particularly when used in combination with checkpoint inhibitors. The choice between these agonists for therapeutic development will depend on a comprehensive evaluation of their pharmacokinetic properties, safety profiles, and clinical efficacy in various cancer types.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Global transcriptional changes in response to cGAMP depend on STING in human THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Facebook [cancer.gov]
- 6. invivogen.com [invivogen.com]
- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to MK-1454 (Ulevostinag) Therapy: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
MK-1454 (ulevostinag) is an investigational intratumorally administered STING (Stimulator of Interferon Genes) agonist designed to activate the innate immune system to fight cancer. As with many immunotherapies, identifying patients who are most likely to respond is a critical challenge. This guide provides a comparative overview of potential biomarkers for predicting response to this compound therapy, supported by available experimental data and methodologies.
Introduction to this compound and the STING Pathway
This compound is a synthetic cyclic dinucleotide that mimics the natural STING ligand, cGAMP.[1][2] Intratumoral injection of this compound activates the STING pathway in immune cells within the tumor microenvironment, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells. Clinical trials have evaluated this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors or lymphomas.[3][4]
Potential Predictive Biomarkers for this compound Therapy
While definitive predictive biomarkers for this compound response are still under investigation, preclinical and clinical studies point to several promising candidates related to STING pathway activation and the tumor immune microenvironment.
STING Pathway Activation Markers
The direct pharmacodynamic effect of this compound is the activation of the STING pathway. Measuring the induction of downstream signaling molecules can serve as a biomarker of target engagement and a potential predictor of response.
-
Phosphorylated STING (pSTING): Phosphorylation of STING is a key step in its activation. Increased levels of pSTING in tumor biopsies after treatment could indicate effective target engagement.
-
Interferon-beta (IFN-β): As a primary downstream product of STING activation, elevated levels of IFN-β in the tumor microenvironment or periphery are a direct indicator of pathway activation.[5][6][7]
-
Chemokine (C-X-C motif) Ligand 10 (CXCL10): This chemokine is induced by type I IFNs and plays a crucial role in recruiting T cells to the tumor.[8][9][10][11] Increased CXCL10 levels post-treatment may correlate with an effective anti-tumor immune response.
-
Interleukin-6 (IL-6): This pro-inflammatory cytokine is also induced upon STING activation.[12]
In a Phase I study of ulevostinag (this compound), circulating levels of CXCL10, IFNγ, and IL-6 showed elevation after treatment, indicating target engagement. However, a clear dose-effect relationship beyond the 540 µg dose was not observed, and a direct correlation with clinical response was not reported.[3][13]
Tumor Microenvironment Characteristics
The composition and state of the tumor immune microenvironment before and during treatment are likely critical determinants of response to STING agonists.
-
STING Expression: The presence of STING protein in tumor-infiltrating immune cells, particularly dendritic cells and macrophages, is a prerequisite for this compound activity.[14] Some studies suggest that higher STING expression in tumor cells may be associated with better disease-free survival in certain cancers.[15][16]
-
Tumor-Infiltrating Lymphocytes (TILs): A pre-existing T-cell inflamed ("hot") tumor microenvironment, characterized by the presence of CD8+ T cells, may be more amenable to activation by STING agonists.[17] STING agonists have the potential to convert "cold" tumors (lacking T-cell infiltration) into "hot" tumors.[1][18]
-
Dendritic Cells (DCs): As key antigen-presenting cells, the presence and activation of DCs within the tumor are crucial for initiating a robust anti-tumor T-cell response following STING activation.
Quantitative Data Summary
The following table summarizes the publicly available pharmacodynamic biomarker data from the this compound-001 (NCT03010176) clinical trial. It is important to note that this data demonstrates target engagement rather than a direct correlation with clinical efficacy.
| Biomarker | Analyte | Sample Type | Change Observed | Timing of Change | Notes |
| Cytokines | CXCL10, IFNγ, IL-6 | Plasma | Elevation | 2-4 hours post-dose, peak at 6-8 hours | No clear dose-effect relationship above 540 µg.[3][13] |
Comparison with Alternative STING Agonists
Several other STING agonists are in clinical development. While direct comparative data is limited, understanding their characteristics can provide context for this compound.
| STING Agonist | Developer | Route of Administration | Key Clinical Findings/Biomarkers |
| ADU-S100 (MIW815) | Aduro/Novartis | Intratumoral | Monotherapy showed a 5% partial response rate in a Phase 1 study. Biomarker data indicated elevations in systemic cytokines and infiltration of CD8+ T cells in some tumors.[2][19][20][21][22] |
| BMS-986301 | Bristol Myers Squibb | Intratumoral/Intramuscular | Preclinical data showed potent anti-tumor activity. A Phase 1/2 trial is evaluating its combination with nivolumab and ipilimumab, correlating response with PTEN status.[18][23][24][25] |
| TAK-676 (Dazostinag) | Takeda | Intravenous | A Phase 1/2 study is ongoing. A 19-gene RNA signature (STING_19), primarily composed of IFN pathway genes, has been developed as a peripheral pharmacodynamic biomarker.[1][18][26][27][28] |
Experimental Protocols
Detailed protocols for assessing the key biomarkers are outlined below. These are generalized protocols and may require optimization based on specific sample types and reagents.
Immunohistochemistry (IHC) for STING Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for STING protein overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-Diaminobenzidine) substrate-chromogen system for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize nuclei, dehydrated, and mounted.
-
Analysis: STING expression is semi-quantitatively scored based on the intensity and percentage of positive cells in the tumor and stromal compartments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (IFN-β, CXCL10)
-
Sample Preparation: Patient serum or plasma samples are collected and stored at -80°C until analysis.
-
Assay Procedure: A commercial sandwich ELISA kit is used according to the manufacturer's instructions.
-
Standard Curve: A standard curve is generated using recombinant human IFN-β or CXCL10 provided in the kit.
-
Incubation: Samples and standards are added to a microplate pre-coated with a capture antibody and incubated.
-
Detection: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added, and the color development is stopped with a stop solution.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader.
-
Quantification: The concentration of the cytokine in the samples is calculated based on the standard curve.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation: Fresh tumor biopsies are mechanically and enzymatically dissociated into a single-cell suspension.
-
Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against cell surface markers for different lymphocyte populations (e.g., CD3, CD4, CD8, CD45).
-
Intracellular Staining (optional): For intracellular markers like FoxP3 (T-regulatory cells) or granzyme B (cytotoxic T cells), cells are fixed and permeabilized before staining.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage and absolute counts of different lymphocyte subsets within the CD45+ immune cell population are determined using appropriate gating strategies.
Visualizations
STING Signaling Pathway
Caption: Simplified STING signaling pathway activated by this compound.
Biomarker Analysis Workflow
Caption: Workflow for biomarker analysis in this compound clinical trials.
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Phase I and II Clinical Studies of the STING Agonist Ulevostinag with and without Pembrolizumab in Participants with Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Human-Specific STING Agonist G10 Activates Type I Interferon and the NLRP3 Inflammasome in Porcine Cells [frontiersin.org]
- 8. Antiviral and immune modulatory activities of STING agonists in a mouse model of persistent hepatitis B virus infection | PLOS Pathogens [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. CXCL10 impairs synaptic plasticity and was modulated by cGAS-STING pathway after stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Validate User [ashpublications.org]
- 15. Prognostic significance of STING expression in solid tumor: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Bioinformatic characterization of STING expression in hematological malignancies reveals association with prognosis and anti-tumor immunity [frontiersin.org]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. Aduro Biotech Presents Preliminary Results from Ongoing Phase 1 Trials of STING agonist ADU-S100 (MIW815) in Patients with Advanced Solid Tumors or Lymphomas | santé log [santelog.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. jitc.bmj.com [jitc.bmj.com]
- 23. Investigating the Therapeutic Potential for STING Agonist-Based Combination Therapies to Overcome Resistance to Immune Checkpoint Blockade in PTEN-deficient Prostate Cancer - TIMEPortal [timeportal.uchicago.edu]
- 24. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. ASCO – American Society of Clinical Oncology [asco.org]
Comparative Cytokine Profiling: MK-1454 and Other STING Agonists in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytokine profiles induced by the STING (Stimulator of Interferon Genes) agonist MK-1454 and other STING agonists, with a focus on supporting experimental data. This document is intended to aid researchers in understanding the immunomodulatory effects of these agents and in designing future preclinical and clinical studies.
Introduction to this compound
This compound is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the STING pathway. Administered intratumorally, it is designed to activate innate immune responses within the tumor microenvironment, leading to the production of pro-inflammatory cytokines and the induction of an anti-tumor immune response.[1] Clinical evaluation of this compound has been conducted in a Phase I trial (NCT03010176) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors or lymphomas.[2]
Comparative Analysis of Cytokine Induction
Activation of the STING pathway by agonists like this compound initiates a signaling cascade that results in the transcription of various pro-inflammatory cytokine genes. The table below summarizes the observed cytokine changes following the administration of this compound and a comparable STING agonist, ADU-S100 (also known as MIW815).
Table 1: Comparison of Cytokine Induction by STING Agonists
| Cytokine | This compound | ADU-S100 (MIW815) |
| Type I Interferons | ||
| IFN-β | Upregulation observed in preclinical models. | Preclinical (in vivo, prostate cancer model): 8.8-fold increase in tumor lysate.Clinical (Phase Ib): Dose-dependent increase in plasma; peak serum concentration of ~180 pg/mL observed.[3] |
| IFN-α | Not explicitly reported. | Preclinical (in vivo, prostate cancer model): 11.4-fold increase in tumor lysate. |
| Pro-inflammatory Cytokines | ||
| IL-6 | Marked increases observed in clinical trials. Upregulation observed in preclinical models. | Preclinical (in vivo, prostate cancer model): 121.5-fold increase in tumor lysate; 4.2-fold increase in plasma. |
| TNF-α | Upregulation observed in preclinical models. | Preclinical (in vivo, esophageal adenocarcinoma model): Significant upregulation of gene expression.Preclinical (in vivo, prostate cancer model): 43-fold increase in tumor lysate.[4] |
| Chemokines | ||
| CXCL10 (IP-10) | Marked increases observed in clinical trials. | Preclinical (in vivo, prostate cancer model): 3.1-fold increase in tumor lysate; 4.4-fold increase in plasma. |
| CCL2 (MCP-1) | Not explicitly reported. | Preclinical (in vivo, prostate cancer model): 2.4-fold increase in tumor lysate; 3.4-fold increase in plasma.[5] |
| CCL5 (RANTES) | Not explicitly reported. | Preclinical (in vivo, prostate cancer model): 3.5-fold increase in tumor lysate.[5] |
| Other Cytokines | ||
| IFN-γ | Marked increases observed in clinical trials. | Preclinical (in vivo, prostate cancer model): 36.8-fold increase in tumor lysate; 19.6-fold increase in plasma.[5] |
| IL-1β | Not explicitly reported. | Preclinical (in vivo, prostate cancer model): 2.9-fold increase in tumor lysate.[5] |
| GM-CSF | Not explicitly reported. | Preclinical (in vivo, prostate cancer model): 14.5-fold increase in tumor lysate.[5] |
Experimental Protocols
Protocol 1: In Vivo Cytokine Profiling Following Intratumoral Administration of a STING Agagonist
This protocol outlines a general procedure for assessing cytokine profiles in preclinical tumor models.
1. Animal Model and Tumor Implantation:
-
Select a suitable syngeneic tumor model (e.g., CT26 colon carcinoma in BALB/c mice).
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
2. STING Agonist Administration:
-
Prepare the STING agonist (e.g., this compound) in a sterile vehicle solution at the desired concentration.
-
Administer the STING agonist via intratumoral injection at a defined dose and schedule. Include a vehicle control group.
3. Sample Collection:
-
At specified time points post-injection (e.g., 6, 24, 48 hours), euthanize a cohort of mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes for plasma separation. Centrifuge at 1,500 x g for 10 minutes at 4°C and store plasma at -80°C.
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C for lysate preparation.
4. Tumor Lysate Preparation:
-
Homogenize frozen tumor tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (tumor lysate) and determine the total protein concentration using a standard protein assay (e.g., BCA assay).
5. Cytokine Measurement (Multiplex Immunoassay):
-
Utilize a multiplex bead-based immunoassay (e.g., Cytometric Bead Array or Luminex assay) to simultaneously quantify multiple cytokines in plasma and tumor lysates.
-
Follow the manufacturer's protocol for the specific assay kit. This typically involves:
-
Preparation of cytokine standards to generate a standard curve.
-
Incubation of samples and standards with antibody-coupled capture beads.
-
Addition of biotinylated detection antibodies.
-
Addition of a fluorescent reporter (e.g., streptavidin-phycoerythrin).
-
Acquisition of data on a compatible flow cytometer or Luminex instrument.
-
6. Data Analysis:
-
Use the standard curve to calculate the concentration of each cytokine in the samples (pg/mL for plasma, pg/mg of total protein for tumor lysate).
-
Perform statistical analysis to compare cytokine levels between the STING agonist-treated and vehicle control groups.
Protocol 2: Cytokine Profiling from Patient Plasma in a Clinical Trial Setting
This protocol is based on methodologies used in clinical trials of immunotherapies.
1. Patient Population and Treatment:
-
Enroll patients with advanced solid tumors or lymphomas in a clinical trial investigating a STING agonist (e.g., NCT03010176 for this compound).[2]
-
Administer the STING agonist intratumorally at specified doses and schedules.
2. Blood Sample Collection:
-
Collect peripheral blood samples in EDTA-containing tubes at baseline (pre-dose) and at various time points post-administration (e.g., 2, 6, 24 hours, and on subsequent days/cycles).
3. Plasma Processing and Storage:
-
Process blood samples within a specified timeframe (e.g., 2 hours) to minimize cytokine degradation.
-
Centrifuge the blood at 1,500 x g for 10 minutes at room temperature to separate plasma.
-
Aliquot the plasma into cryovials and store at -80°C until analysis.
4. Cytokine Measurement (Multiplex Immunoassay):
-
Thaw plasma samples on ice.
-
Use a validated multiplex immunoassay to measure a panel of relevant cytokines.
-
Follow the detailed protocol for the chosen platform, including the use of standards and controls.
5. Data Analysis:
-
Quantify cytokine concentrations (pg/mL) for each time point.
-
Analyze changes in cytokine levels from baseline and assess dose-response relationships.
-
Correlate cytokine profiles with clinical outcomes such as tumor response and adverse events.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the STING pathway, leading to cytokine production.
Experimental Workflow for Cytokine Profiling
Caption: Workflow for in vivo cytokine profiling after STING agonist treatment.
Logical Relationship: this compound vs. Other Immunotherapies
Caption: this compound in the landscape of cancer immunotherapy.
References
- 1. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]
- 3. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
A Comparative Guide: Unlocking the Synergy of MK-1454 and Anti-PD-1 Therapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with combination strategies at the forefront of achieving durable anti-tumor responses. This guide provides a comprehensive comparison of the synergistic effects of MK-1454 (ulevostinag), a novel Stimulator of Interferon Genes (STING) agonist, and anti-Programmed Death 1 (anti-PD-1) therapy. We delve into the preclinical and clinical data supporting this combination and contrast its performance with the established immunotherapy combination of anti-CTLA-4 and anti-PD-1 antibodies.
Executive Summary
The combination of this compound and anti-PD-1 therapy has demonstrated promising synergistic anti-tumor activity in both preclinical models and early-phase clinical trials. By activating the innate immune system through the STING pathway, this compound complements the action of anti-PD-1 therapy, which reinvigorates the adaptive T-cell response. This dual approach addresses distinct mechanisms of immune evasion employed by tumors, potentially leading to more profound and durable clinical responses. This guide presents the available data in a structured format to facilitate a clear comparison with the current standard-of-care combination immunotherapy, anti-CTLA-4 and anti-PD-1.
Data Presentation
Preclinical Efficacy: this compound and Anti-PD-1 Combination
| Model | Treatment Group | Key Findings | Citation |
| Syngeneic Mouse Models (B16-F10 melanoma, CT26 colon carcinoma) | This compound + anti-PD-1 antibody (mDX400) | Enhanced tumor shrinkage compared to either agent alone, particularly in models resistant to single-agent anti-PD-1 therapy. | [1][2] |
Clinical Efficacy: Ulevostinag (this compound) and Pembrolizumab (Anti-PD-1)
| Trial Identifier | Patient Population | Treatment Arms | Objective Response Rate (ORR) | Key Adverse Events | Citation |
| NCT04220866 (Phase II) | Metastatic or Unresectable, Recurrent Head and Neck Squamous Cell Carcinoma (HNSCC) | Ulevostinag + Pembrolizumab | 50% (4 of 8 patients) | Pyrexia (fever) | [3][4] |
| Pembrolizumab Monotherapy | 10% (1 of 10 patients) | [3][4] | |||
| NCT03010176 (Phase I) | Advanced Solid Tumors or Lymphomas | Ulevostinag + Pembrolizumab | 24% in a cohort of 25 patients | Pyrexia (70%), chills, fatigue, injection site pain, nausea, pruritus | [2] |
| Ulevostinag Monotherapy | 0% | [2] |
Comparative Clinical Efficacy: Anti-CTLA-4 (Ipilimumab) and Anti-PD-1 (Nivolumab) in Advanced Melanoma (CheckMate 067)
| Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | 6.5-Year Overall Survival (OS) Rate | Citation |
| Nivolumab + Ipilimumab | 58% | 11.5 months | Not reached (median) | [5][6] |
| Nivolumab Monotherapy | 44% | 6.9 months | 36.9 months (median) | [5][6] |
| Ipilimumab Monotherapy | 19% | 2.9 months | 19.9 months (median) | [5][6] |
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and anti-PD-1 therapy stems from their complementary roles in stimulating the cancer-immunity cycle. This compound initiates a robust innate immune response, while anti-PD-1 therapy removes the brakes on the adaptive T-cell-mediated anti-tumor attack.
Caption: Synergistic mechanism of this compound and anti-PD-1 therapy.
Experimental Workflows
A typical preclinical study to evaluate the synergy between this compound and anti-PD-1 involves tumor implantation in syngeneic mice, followed by treatment and subsequent analysis of tumor growth and the immune microenvironment.
Caption: A generalized workflow for preclinical in vivo studies.
Experimental Protocols
In Vivo Syngeneic Mouse Model
-
Cell Culture: Murine tumor cell lines (e.g., B16-F10 melanoma, CT26 colon carcinoma) are cultured in appropriate media and conditions.
-
Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10^6) are suspended in a sterile solution (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompetent syngeneic mice (e.g., C57BL/6 for B16-F10).
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Treatment Administration:
-
This compound: Administered intratumorally at a specified dose and schedule.
-
Anti-PD-1 Antibody: Administered intraperitoneally at a specified dose and schedule.
-
Combination: Both agents are administered as per their individual schedules.
-
Control: A vehicle control is administered.
-
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Overall survival is also recorded.
-
Pharmacodynamic Studies: At the end of the study, tumors are harvested for further analysis.
Immunohistochemistry (IHC) for PD-L1 and CD8
-
Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with primary antibodies against PD-L1 and CD8 at optimal dilutions overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a substrate-chromogen system (e.g., DAB) to visualize the staining.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.
-
Image Analysis: Stained slides are scanned, and the expression of PD-L1 and the infiltration of CD8+ T-cells are quantified using image analysis software.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation: Harvested tumors are mechanically minced and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
A viability dye is used to exclude dead cells.
-
Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).
-
For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), cells are fixed and permeabilized before adding the intracellular antibodies.
-
-
Data Acquisition: Stained cells are acquired on a flow cytometer.
-
Data Analysis: The acquired data is analyzed using flow cytometry software to quantify the proportions of different immune cell subsets within the tumor microenvironment.
Conclusion
The combination of the STING agonist this compound and anti-PD-1 therapy represents a promising strategy in cancer immunotherapy. Preclinical and early clinical data suggest a synergistic effect that can overcome resistance to anti-PD-1 monotherapy. The presented data and experimental protocols provide a valuable resource for researchers and drug developers in the field. Further investigation, particularly from ongoing and future clinical trials, will be crucial to fully elucidate the clinical benefit of this combination across various cancer types and to optimize patient selection strategies. The comparison with the established anti-CTLA-4 and anti-PD-1 combination highlights the potential for this novel approach to offer a favorable efficacy and safety profile.
References
- 1. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I and II Clinical Studies of the STING Agonist Ulevostinag with and without Pembrolizumab in Participants with Advanced or Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. targetedonc.com [targetedonc.com]
A Comparative Analysis of First and Second-Generation STING Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the activation of the STING (Stimulator of Interferon Genes) pathway represents a promising frontier in immunotherapy. This guide provides an objective comparative analysis of first and second-generation STING agonists, supported by experimental data to inform preclinical research and therapeutic development.
The STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a potent type I interferon response.[1][2] This response is pivotal for orchestrating an effective anti-tumor and anti-viral immune reaction.[2] Agonists of the STING pathway are therefore of significant interest as potential cancer therapeutics and vaccine adjuvants.
First-Generation STING Agonists: The Pioneers
First-generation STING agonists are primarily cyclic dinucleotides (CDNs), which are analogs of the endogenous STING ligand, 2'3'-cyclic GMP-AMP (cGAMP).[3] A key example that entered clinical trials is ADU-S100 (also known as MIW815).[4][5][6]
Characteristics and Limitations:
-
Mechanism of Action: These agonists mimic the natural ligand cGAMP, binding directly to the STING protein in the endoplasmic reticulum and triggering its activation.[1][7]
-
Administration: Due to their chemical nature, first-generation CDNs are often limited to intratumoral administration.[8]
-
Stability: They can be susceptible to hydrolysis by enzymes such as ENPP1 and TREX1, which can limit their bioavailability and efficacy.[3]
-
Clinical Activity: While generally well-tolerated, clinical trials with first-generation agonists like ADU-S100 have shown limited single-agent efficacy, though evidence of systemic immune activation was observed.[4][5][6]
Second-Generation STING Agonists: A New Wave of Innovation
To overcome the limitations of the first-generation compounds, second-generation STING agonists have been developed. These include both improved CDNs and novel non-CDN small molecules. Notable examples include BMS-986301 (a CDN analog) and MSA-2 (a non-nucleotide agonist).[9][10]
Characteristics and Advancements:
-
Improved Potency and Stability: Second-generation agonists are designed for enhanced stability and more potent activation of the STING pathway.[11][12] Preclinical studies with BMS-986301, for instance, showed significantly higher tumor regression compared to ADU-S100.[13][14]
-
Systemic Administration: A major advancement is the development of systemically available agonists, such as the oral non-nucleotide agonist MSA-2.[10][15] This overcomes a significant hurdle of the first-generation compounds.
-
Diverse Chemical Structures: The development of non-CDN agonists has expanded the chemical space for STING activation, offering potentially different pharmacological profiles.[16]
Comparative Performance Data
The efficacy of STING agonists is evaluated based on several key parameters, including their potency in inducing type I interferon production, their stability, and their in vivo anti-tumor activity. The following tables summarize the comparative performance of representative first and second-generation STING agonists.
| Agonist (Generation) | Type | Potency (IFN-β Induction EC50) | Key Features | Administration Route |
| cGAMP (Endogenous) | Natural CDN | ~3.79 nM (Binding Affinity Kd)[2] | Natural ligand, benchmark for comparison.[1] | - |
| ADU-S100 (1st Gen) | Synthetic CDN | Data not consistently reported in public sources. | First-in-human synthetic CDN, well-tolerated.[4][5] | Intratumoral[4][5] |
| BMS-986301 (2nd Gen) | Synthetic CDN | Preclinical data suggests higher potency than ADU-S100.[13][14] | Enhanced stability and anti-tumor activity in preclinical models.[13][14] | Intratumoral, Intramuscular[11] |
| MSA-2 (2nd Gen) | Non-nucleotide | Potent activator in preclinical models.[15][17] | Orally bioavailable, suitable for systemic administration.[10][15] | Oral[15] |
| In Vivo Anti-Tumor Activity (Preclinical Models) | |
| Agonist | Model and Key Findings |
| ADU-S100 | In murine tumor models, intratumoral injection resulted in tumor regression in both injected and noninjected lesions.[4] However, clinical activity as a single agent was limited.[4][5][6] |
| BMS-986301 | In CT26 and MC38 murine tumor models, >90% complete regression was observed in injected and non-injected tumors, compared to 13% with ADU-S100.[13][14] |
| MSA-2 | Oral administration effectively inhibited tumor growth and improved survival in syngeneic ccRCC models.[15] It stimulated the production of various chemokines and cytokines, promoting CD8+ T cell infiltration.[15] |
Signaling Pathways and Experimental Workflows
cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS).[1][7] Upon binding to dsDNA, cGAS synthesizes the second messenger cGAMP.[1][7] cGAMP then binds to the STING protein, an adaptor protein located on the endoplasmic reticulum.[1][7] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[7][18] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other inflammatory cytokines.[7][18] Concurrently, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines.[19]
cGAS-STING Signaling Pathway
Experimental Workflow: In Vitro STING Agonist Stimulation and Cytokine Analysis
A common in vitro method to assess the potency of STING agonists is to measure the induction of downstream cytokines, such as IFN-β, in a relevant cell line like human peripheral blood mononuclear cells (PBMCs) or the human monocytic cell line THP-1.
Workflow for STING agonist stimulation and cytokine analysis.
Detailed Experimental Protocols
Reproducible and comparable data on STING agonist activity rely on standardized experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This assay quantifies the ability of a STING agonist to induce the transcription of an IFN-β-driven reporter gene.[1]
-
Cell Line: THP-1 cells stably expressing a luciferase reporter gene under the control of an ISG54 promoter (THP1-ISG-luc).[1]
-
Methodology:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well. Incubate overnight at 37°C in a CO2 incubator to allow for cell adherence.[20]
-
Compound Treatment: Prepare a stock solution of the STING agonist in sterile water or culture medium. Perform serial dilutions to create a dose-response curve.[20] For cell lines that require permeabilization, pre-incubate the agonist dilutions with a suitable transfection reagent.[20] Add the different concentrations of the STING agonist to the cells. Include appropriate vehicle-only (negative) and known agonist (positive) controls.[20]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[20]
-
Luciferase Assay: After incubation, perform a luciferase assay according to the manufacturer's protocol. Measure the luminescence using a plate reader.[20]
-
Data Analysis: Subtract the background luminescence from all readings. Plot the luminescence signal as a function of the agonist concentration and calculate the EC50 value.[20]
-
Protocol 2: Cytokine Profiling in Human PBMCs
This protocol measures the production and secretion of a panel of cytokines following STING activation in primary human immune cells.[21]
-
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.[21]
-
Cell Plating: Plate the PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.[21]
-
Treatment: Treat the cells with the STING agonists at various concentrations.[21]
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[21]
-
Supernatant Collection: Collect the cell culture supernatants.[21]
-
Cytokine Analysis: Analyze the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) for a panel of cytokines and chemokines.[21] Quantify the cytokine concentrations based on standard curves.[21]
-
Protocol 3: In Vivo Anti-Tumor Efficacy Study
This protocol describes a general framework for evaluating the anti-tumor efficacy of STING agonists in a syngeneic mouse model.
-
Animal Model: Syngeneic mouse models (e.g., C57BL/6 mice with B16F10 melanoma or BALB/c mice with CT26 colon carcinoma).
-
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups. Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, or oral) at a specified dose and schedule.[2] Include a vehicle control group.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.[2]
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival.[2]
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.
-
Conclusion
The landscape of STING agonists is rapidly evolving, with second-generation compounds showing significant promise in overcoming the limitations of their predecessors. While first-generation agonists have paved the way and demonstrated the therapeutic potential of STING activation, the improved potency, stability, and systemic availability of second-generation agonists offer new avenues for cancer immunotherapy. The rigorous preclinical evaluation of these novel compounds using standardized experimental frameworks, as outlined in this guide, is essential for identifying lead candidates for further clinical development. The data-driven comparison of these molecules will be crucial for realizing the full potential of STING agonism in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A next-generation STING agonist MSA-2: From mechanism to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. STING agonist, SMA-2, inhibits clear cell renal cell carcinoma through improving tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor Effect of Platinum-Modified STING Agonist MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Assessing the Abscopal Effect of Intratumoral MK-1454: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of an abscopal effect, a phenomenon where local tumor treatment leads to the regression of distant, untreated metastases, is a coveted goal in cancer immunotherapy. Intratumoral injection of STING (Stimulator of Interferon Genes) agonists has emerged as a promising strategy to elicit such systemic anti-tumor responses. This guide provides a comparative assessment of the abscopal effect induced by the intratumoral STING agonist MK-1454, with reference to other STING agonists, supported by available preclinical and clinical data.
Mechanism of Action: STING Pathway Activation
This compound is a synthetic cyclic dinucleotide that potently activates the STING pathway.[1] Intratumoral administration of this compound triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines within the tumor microenvironment.[1] This, in turn, promotes the maturation of dendritic cells (DCs) and enhances the cross-presentation of tumor-associated antigens to cytotoxic T lymphocytes (CTLs), leading to a robust, tumor-specific T-cell response capable of attacking both the injected tumor and distant metastases.
Preclinical Evidence of Abscopal Effect
Preclinical studies in murine tumor models have demonstrated the ability of intratumoral STING agonists to induce systemic anti-tumor immunity and control the growth of non-injected tumors.
Experimental Protocol: Bilateral Tumor Model
A common preclinical model to assess the abscopal effect involves the following steps:
-
Tumor Implantation: Syngeneic tumor cells are implanted subcutaneously on both flanks of immunocompetent mice.
-
Treatment: Once tumors are established, one tumor (the primary or injected tumor) is treated with an intratumoral injection of the STING agonist, while the contralateral tumor (the distal or non-injected tumor) is left untreated.
-
Monitoring: The growth of both the injected and distal tumors is monitored over time. Survival of the animals is also tracked.
-
Immunological Analysis: At the end of the study, tumors and lymphoid organs are often harvested to analyze the infiltration and activation of immune cells, such as CD8+ T cells.
Comparative Preclinical Efficacy of Intratumoral STING Agonists
While direct head-to-head comparative studies are limited, data from separate preclinical investigations provide insights into the relative potency of different STING agonists in inducing an abscopal effect.
| STING Agonist | Animal Model | Key Findings in Non-Injected Tumors | Combination Therapy | Citation |
| This compound | Syngeneic mouse models | Inhibition of tumor growth. | Anti-PD-1 antibody | [2] |
| ADU-S100 | Murine tumor models | Eradication of distal, noninjected tumors. | Immune checkpoint modulation | [3] |
| BMS-986301 | CT26 and MC38 murine tumor models | >90% regression observed. | Anti-PD-1 agent | [3] |
| E7766 | Dual CT26 tumor model (subcutaneous and liver) | Cured 90% of animals with a single injection. | Monotherapy | [4] |
Clinical Assessment of the Abscopal Effect of this compound
The abscopal effect of intratumoral this compound has been evaluated in a Phase 1 clinical trial (NCT03010176) in patients with advanced solid tumors and lymphomas.
Clinical Trial Protocol (NCT03010176) - Abscopal Effect Assessment
-
Patient Population: Patients with advanced/metastatic solid tumors or lymphomas with at least one injectable lesion and at least one measurable, non-injected lesion.
-
Treatment Arms: this compound monotherapy and this compound in combination with the anti-PD-1 antibody pembrolizumab.
-
Response Assessment: Tumor responses in both injected and non-injected lesions were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST 1.1). The development of specific criteria for intratumoral therapies, such as itRECIST, provides a more nuanced framework for assessing the response in injected versus non-injected lesions.[1]
Clinical Efficacy of Intratumoral this compound
| Treatment Arm | Objective Response Rate (ORR) | Key Abscopal Effect Finding | Citation |
| This compound Monotherapy | 0% (0/20 partial or complete responses) | No significant abscopal effect observed. | [3] |
| This compound + Pembrolizumab | 24% (6/25 partial responses) | 83% median reduction in the size of both target-injected and non-injected tumors. | [3] |
These clinical findings suggest that while this compound monotherapy has limited efficacy, its combination with a checkpoint inhibitor can induce significant systemic anti-tumor responses, indicative of a potent abscopal effect.
Conclusion
Intratumoral administration of the STING agonist this compound, particularly in combination with the anti-PD-1 antibody pembrolizumab, has demonstrated a significant abscopal effect in both preclinical models and clinical trials. The 83% median reduction in non-injected tumor size in the Phase 1 trial is a compelling piece of evidence for its systemic activity.[3] While direct comparative data is scarce, preclinical studies of other STING agonists like BMS-986301 and E7766 also show potent abscopal effects, suggesting that intratumoral STING activation is a promising therapeutic strategy for metastatic cancers. Future research, including head-to-head comparative studies and further clinical trials, will be crucial to fully elucidate the comparative efficacy of this compound and optimize its use for maximizing the abscopal effect in patients.
References
- 1. Response Criteria for Intratumoral Immunotherapy in Solid Tumors: itRECIST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Potency of STING Agonists
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a key signal of viral infection or cellular damage, to initiate potent anti-viral and anti-tumor responses. Activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy, leading to the development of numerous STING agonist molecules.[1] This guide provides an objective comparison of the in vitro potency of various natural and synthetic STING agonists, supported by experimental data and detailed methodologies for researchers and drug development professionals.
The cGAS-STING Signaling Pathway
The canonical STING signaling cascade begins when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to cytosolic double-stranded DNA (dsDNA).[2][3] This binding activates cGAS to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][4] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[2] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3][5] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3][4] Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of type I interferons (IFN-I), such as IFN-β.[2][3] Concurrently, the STING pathway can also activate the NF-κB transcription factor to induce the expression of pro-inflammatory cytokines.[3][4]
References
Safety Operating Guide
Navigating the Safe Handling of MK-1454: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of MK-1454, a potent STING (Stimulator of Interferon Genes) agonist. All personnel must adhere to these procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
Given that this compound is a potent small molecule agonist, stringent safety measures are paramount. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following PPE recommendations are based on established best practices for handling similar potent compounds and STING agonists.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times when handling this compound in solid or solution form. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised when handling concentrated solutions. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect against skin contact. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from receipt of the compound to the final disposal of waste. Adherence to this workflow is mandatory for all researchers.
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Collection Procedure | Container Labeling | Final Disposal |
| Solid Waste | Collect in a designated, sealed plastic bag or container. This includes contaminated gloves, weighing paper, and pipette tips.[1] | "Hazardous Chemical Waste" and "STING agonist-21."[1] | Arrange for collection by the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] |
| Liquid Waste | Collect solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been verified.[1] | "Hazardous Chemical Waste" specifying the contents, including the solvent used.[1] | Arrange for collection by the institution's EHS office or a licensed chemical waste disposal contractor.[1] |
| Decontamination Waste | All cleaning materials used to decontaminate surfaces that have come into contact with this compound must be disposed of as hazardous waste.[1] | "Hazardous Chemical Waste" and "STING agonist-21." | Arrange for collection by the institution's EHS office or a licensed chemical waste disposal contractor. |
Mechanism of Action: The STING Signaling Pathway
This compound is a synthetic cyclic dinucleotide that acts as an agonist for the STING protein.[2] Its mechanism of action involves the activation of an innate immune response.
Caption: this compound activates the STING pathway.
Upon administration, this compound binds to and activates the STING protein.[2] This activation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[2] Concurrently, the STING pathway can also lead to the activation of nuclear factor-kappa B (NF-kB).[2] The activation of both IRF3 and NF-kB results in the production of pro-inflammatory cytokines and Type I interferons.[2] These signaling molecules enhance the cross-presentation of tumor-associated antigens to cytotoxic T lymphocytes (CTLs), ultimately leading to a CTL-mediated immune response against tumor cells.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
